Beta-defensin 2
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GISDPVTCLKSGAICHPVFCPRRYKQIGTCGLPGTKCCKKP |
Origin of Product |
United States |
Molecular Biology and Genetic Architecture of Hbd 2
Gene Locus and Genomic Organization of DEFB4A/B
Human beta-defensin 2 (hBD-2) is encoded by the DEFB4 gene, which exists as two nearly identical copies, DEFB4A and DEFB4B. frontiersin.orggenecards.org These genes are situated on chromosome 8p23.1 within a cluster of other beta-defensin genes, including DEFB103, DEFB104, DEFB105, DEFB106, and DEFB107. frontiersin.orggenecards.org This region exhibits significant copy number variation, a feature that may contribute to differing susceptibilities to bacterial infections among individuals. physiology.org The genomic organization is characterized by a peculiar mirror-like arrangement of the defensin (B1577277) genes. frontiersin.org
The sequences of DEFB4A and DEFB4B show a high degree of similarity, with approximately 98% sequence overlap. frontiersin.org The intronic regions are 97.4% identical. While the 3' untranslated regions (UTRs) and the initial 48 base pairs of the 5' UTRs are identical, the 5' UTR of DEFB4A (84 bp) is longer than that of DEFB4B (36 bp). frontiersin.org
Transcriptional and Translational Regulation of hBD-2 Expression
The expression of hBD-2 is not constitutive but is instead induced in response to various stimuli, a key characteristic that distinguishes it from other defensins like hBD-1. aai.orgresearchgate.net This inducibility allows for a rapid and localized defense at epithelial surfaces upon encountering pathogens or inflammatory signals.
Influence of Microbial Stimuli and Pathogen-Associated Molecular Patterns (PAMPs)
A primary driver of hBD-2 induction is the presence of microorganisms and their associated molecular patterns (PAMPs). Epithelial cells recognize these PAMPs through pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), which triggers downstream signaling pathways leading to hBD-2 expression. nih.govmdpi.comfrontiersin.org
Key microbial stimuli and PAMPs include:
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, LPS is a potent inducer of hBD-2 in various epithelial cells, including those in the respiratory tract and urinary tract. nih.govnih.govoup.com This induction is often mediated through TLR4. nih.govmdpi.com
Bacteria: Both pathogenic and some commensal bacteria can induce hBD-2 expression. For instance, enteroinvasive bacteria like Escherichia coli and Salmonella dublin significantly increase hBD-2 expression in intestinal epithelial cells. nih.govaai.org The oral commensal bacterium Fusobacterium nucleatum has also been shown to induce hBD-2 in gingival epithelial cells. asm.orgasm.org In contrast, the periodontal pathogen Porphyromonas gingivalis did not induce hBD-2 in one study. asm.org
Bacteroides fragilis enterotoxin (BFT): This toxin is a known inducer of hBD-2 in intestinal epithelial cells. nih.govasm.org
Candida albicans: This fungal pathogen can also stimulate hBD-2 expression in keratinocytes. asm.org
The ability of epithelial cells to distinguish between commensal and pathogenic bacteria and mount an appropriate defensin response is a critical aspect of maintaining mucosal homeostasis. asm.org
Role of Pro-inflammatory Cytokines in Expression Induction
Pro-inflammatory cytokines, released by immune and epithelial cells in response to infection or injury, are major inducers of hBD-2 expression. This cytokine-mediated induction amplifies the innate immune response at the epithelial barrier.
The primary cytokines involved in hBD-2 induction are:
Interleukin-1 (IL-1): Both IL-1α and IL-1β are potent inducers of hBD-2 in various tissues, including the intestine, gingiva, and conjunctiva. nih.govaai.orgarvojournals.org For example, IL-1α stimulation rapidly induces hBD-2 expression in intestinal epithelial cell lines. aai.org
Tumor Necrosis Factor-alpha (TNF-α): TNF-α is another key cytokine that upregulates hBD-2 expression in epithelial cells of the skin, oral cavity, and conjunctiva. nih.govarvojournals.orgnih.gov
Interferon-gamma (IFN-γ): IFN-γ can also contribute to the induction of hBD-2, often in synergy with other cytokines like TNF-α. nih.govarvojournals.org
The synergistic action of these cytokines can lead to a more robust induction of hBD-2 expression than any single cytokine alone. nih.gov For instance, the combination of TNF-α and IL-1α synergistically increases hBD-2 mRNA levels and protein expression in human dental pulp cells. nih.gov
| Stimulus | Cell/Tissue Type | Observed Effect on hBD-2 Expression | Reference(s) |
| Microbial Stimuli | |||
| Escherichia coli (enteroinvasive) | Intestinal Epithelial Cells | Significant increase in mRNA and protein | nih.gov, aai.org |
| Salmonella dublin | Intestinal Epithelial Cells | Induction of mRNA expression | nih.gov, aai.org |
| Bacteroides fragilis enterotoxin | Intestinal Epithelial Cells | Increased expression | nih.gov, asm.org |
| Fusobacterium nucleatum | Gingival Epithelial Cells | Induction of mRNA | asm.org, asm.org |
| Lipopolysaccharide (LPS) | Airway, Urinary Tract Epithelial Cells | Potent induction | nih.gov, nih.gov, oup.com |
| Candida albicans | Keratinocytes | Induction of expression | asm.org |
| Pro-inflammatory Cytokines | |||
| Interleukin-1α (IL-1α) | Intestinal Epithelial Cells | Rapid induction of mRNA | aai.org |
| Interleukin-1β (IL-1β) | Gingival Keratinocytes, Conjunctival Epithelial Cells | Induction of mRNA and protein | nih.gov, arvojournals.org |
| Tumor Necrosis Factor-α (TNF-α) | Gingival Keratinocytes, Dental Pulp Cells | Increased mRNA and protein expression | nih.gov, nih.gov |
| Interferon-γ (IFN-γ) | Gingival Keratinocytes | Induction of expression | nih.gov |
Intracellular Signaling Pathways Modulating hBD-2 Gene Expression
The induction of hBD-2 gene expression is a tightly regulated process involving the activation of specific intracellular signaling pathways. These pathways converge on the promoter region of the DEFB4 gene, leading to the recruitment of transcription factors and the initiation of transcription.
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of hBD-2 expression in response to both microbial and pro-inflammatory stimuli. nih.govhycultbiotech.comasm.orgresearchgate.net The promoter region of the DEFB4 gene contains consensus binding sites for NF-κB, making it a direct target for this transcription factor. aai.orgasm.orgaai.org
The activation of NF-κB is crucial for hBD-2 induction in several contexts:
Bacterial Infection: The upregulation of hBD-2 in intestinal epithelial cells following infection with enteroinvasive E. coli or Salmonella is dependent on the NF-κB pathway. nih.govasm.org Similarly, the probiotic E. coli Nissle 1917 induces hBD-2 in an NF-κB-dependent manner. asm.org
Cytokine Stimulation: IL-1α-induced hBD-2 expression in intestinal epithelial cells is mediated through NF-κB activation. aai.org Blocking NF-κB activation inhibits this response. aai.org
LPS Stimulation: LPS-induced hBD-2 expression in various cell types, including tracheal and cervical carcinoma cells, involves the activation of NF-κB. nih.govoup.com
While NF-κB is a key player, its role can be cell-type and stimulus-specific. In some instances, NF-κB acts synergistically with other transcription factors, such as Activator Protein-1 (AP-1), for maximal hBD-2 induction. nih.gov In other cases, such as in gingival epithelial cells stimulated with F. nucleatum, NF-κB appears to be neither essential nor sufficient for hBD-2 induction, highlighting the complexity of its regulation. aai.org Pathogenic bacteria, in particular, may preferentially signal through the IKKα arm of the NF-κB pathway for hBD-2 induction in oral epithelial cells. nih.gov
Activator Protein 1 (AP-1) Complex Dynamics
The regulation of human this compound (hBD-2) gene expression is a complex process involving multiple transcription factors, including Activator protein 1 (AP-1). AP-1 is a transcription factor that controls gene expression in response to various stimuli such as cytokines, growth factors, stress, and infections. wikipedia.org It is a heterodimer composed of proteins from the c-Fos, c-Jun, ATF, and JDP families. wikipedia.org
The induction of hBD-2 expression in response to bacterial components or inflammatory cytokines often involves the synergistic action of AP-1 and other transcription factors like NF-κB. mdpi.com For instance, the lipopolysaccharide (LPS)-induced activation of the hBD-2 gene in lung cells necessitates both NF-κB and AP-1 protein complexes. mdpi.com In some cellular contexts, the cooperation between these two factors is so crucial that inhibiting either pathway can block defensin expression. mdpi.com However, the role of AP-1 in hBD-2 induction can be context-dependent. For example, in intestinal epithelial cells stimulated with Bacteroides fragilis enterotoxin (BFT), the activation of the hBD-2 reporter gene is dependent on NF-κB binding sites, while the suppression of AP-1 does not affect hBD-2 expression. nih.govasm.org This suggests that while AP-1 is a significant player in hBD-2 regulation, its necessity can vary depending on the cell type and the specific stimulus.
Mitogen-Activated Protein Kinase (MAPK) Pathways (p38, JNK, ERK1/2)
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including the expression of hBD-2. The three major MAPK pathways are p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase 1/2 (ERK1/2).
Studies have shown that the induction of hBD-2 by various stimuli is often mediated through one or more of these MAPK pathways. For example, in gingival epithelial cells, the induction of hBD-2 by commensal bacteria involves MAPK and calcium-mediated signaling pathways. aai.orgasm.org In response to Mycobacterium bovis BCG infection in A549 lung epithelial cells, hBD-2 mRNA expression is attenuated by inhibitors of p38 MAPK (SB203580 and SB202190), but not by an inhibitor of ERK (PD98059). nih.gov This indicates a primary role for the p38 MAPK pathway in this specific context.
Similarly, in intestinal epithelial cells stimulated with Bacteroides fragilis enterotoxin, the p38 MAPK pathway is essential for hBD-2 induction. nih.govasm.org Inhibition of p38 MAPK significantly reduces the activation of IκB kinase (IKK) and NF-κB, which are downstream effectors leading to hBD-2 expression. nih.govasm.org In human corneal epithelial cells, the induction of hBD-2 by the synthetic lipopeptide Pam3Cys is partially inhibited by p38 and JNK inhibitors, highlighting the involvement of these pathways. nih.gov Furthermore, in A549 cells, interleukin-1β (IL-1β) induces hBD-2 mRNA expression through the activation of p38 MAPK and JNK. nih.govoup.com
Intracellular Calcium Signaling
Intracellular calcium (Ca²⁺) signaling is a vital component in the regulation of hBD-2 gene expression. An increase in intracellular calcium concentration can trigger a cascade of events leading to the transcription of the hBD-2 gene. nih.gov
In oral epithelial cells, it has been demonstrated that intracellular calcium is a critical mediator of hBD-2 expression. nih.gov The induction of hBD-2 can be achieved by either increasing the extracellular calcium concentration or by stimulating the release of intracellular calcium stores with agents like thapsigargin. nih.gov This induction is inhibited by the calcium chelator BAPTA-AM, confirming the essential role of intracellular calcium. nih.gov
The importance of calcium signaling is also evident in the response to bacterial stimuli. For instance, the induction of hBD-2 mRNA in A549 lung epithelial cells in response to Mycobacterium bovis BCG is inhibited by the chelation of intracellular calcium. nih.gov This suggests that the signaling pathway initiated by the bacteria converges on a calcium-dependent mechanism to upregulate hBD-2. nih.gov Furthermore, the induction of hBD-2 in gingival epithelial cells by Porphyromonas gingivalis involves intracellular Ca²⁺ flux as part of the signaling cascade. aai.org
Toll-like Receptor (TLR) Mediated Induction (TLR2, TLR4)
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). The activation of TLRs, particularly TLR2 and TLR4, is a key mechanism for inducing hBD-2 expression in various epithelial tissues.
TLR2 is primarily involved in recognizing components of Gram-positive bacteria. In human corneal epithelial cells, stimulation with Staphylococcus aureus or its components leads to the upregulation of hBD-2 through a TLR2-mediated pathway. nih.gov This response is significantly decreased by a TLR2 neutralizing antibody. nih.gov Similarly, in tracheobronchial epithelial cells, activation of TLR2 by bacterial lipopeptides induces the expression of hBD-2. aai.org The induction of hBD-2 by Fusobacterium nucleatum in gingival epithelial cells is also mediated by TLR2. asm.org
TLR4 is mainly responsible for recognizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. In human mononuclear cells, TLR4 mediates the induction of hBD-2 in response to Chlamydia pneumoniae. nih.govoup.com The treatment of these cells with a TLR4-neutralizing antibody results in a decrease in C. pneumoniae-induced hBD-2 production. nih.gov In intestinal Caco-2 cells, exposure to pathogens can lead to increased hBD-2 expression through the activation of both TLR2 and TLR4. mdpi.com
Vitamin D Receptor (VDR) and Pattern Recognition Receptor (NOD2) Interplay
The vitamin D receptor (VDR) and the nucleotide-binding oligomerization domain-containing protein 2 (NOD2), an intracellular pattern recognition receptor, exhibit a significant interplay in the regulation of hBD-2 expression. The active form of vitamin D, 1,25-dihydroxyvitamin D (1,25D), binds to the VDR, which then acts as a transcription factor. nih.govimrpress.com
The 1,25D-bound VDR can induce the expression of the NOD2 gene. nih.govresearchgate.netresearchgate.net NOD2, in turn, is activated by muramyl dipeptide (MDP), a component of bacterial peptidoglycan. nih.govwikigenes.org The signaling initiated by activated NOD2 promotes the expression of hBD-2. nih.govjst.go.jp Studies have shown that inducing NOD2 expression with 1,25D, followed by stimulation with MDP, leads to an enhanced expression of hBD-2. nih.gov This synergistic action highlights a cooperative mechanism between the vitamin D signaling pathway and the innate immune response to bacterial products. For a robust expression of hBD-2, both 1,25D and pro-inflammatory signals like interleukin-1β may be required, with the latter likely acting through NF-κB. nih.govresearchgate.net
Impact of Hypoxia on hBD-2 Gene Expression
Hypoxia, or low oxygen tension, is a condition that can be present in tissues during infection and inflammation. aai.org Research indicates that hypoxia can modulate the expression of hBD-2. In human macrophages, hypoxia has been shown to trigger the upregulation of hBD-2. aai.org This effect is linked to the activation of the vitamin D-dependent antimicrobial pathway, which includes the upregulation of the VDR. aai.org The increased expression of hBD-2 in hypoxic conditions is functionally relevant, as it has been associated with the inhibition of intracellular mycobacterial growth. aai.org For instance, infection of macrophages with Mycobacterium tuberculosis under hypoxic conditions (1% O₂) resulted in a significant increase in hBD-2 protein release compared to cells incubated at normal oxygen levels (20% O₂). aai.org However, it is important to note that while hypoxia can induce hBD-2, it may downregulate other antimicrobial peptides like cathelicidin. aai.org In contrast, some studies have found that exposure of intestinal epithelial cells to hypoxia (1% O₂) did not induce the expression of a related defensin, DEFB1. researchgate.net
Genetic Variability and Its Influence on hBD-2 Expression
The gene encoding hBD-2, DEFB4, is located on chromosome 8p23.1, a region known for its complex genetic architecture and significant copy number variation (CNV). frontiersin.orgnih.gov This means that individuals can have different numbers of copies of the DEFB4 gene, which can influence the level of hBD-2 production. nih.gov
Studies have shown a correlation between DEFB4 gene copy number and hBD-2 protein levels. nih.gov For example, a higher copy number of the DEFB4 gene has been associated with an increased risk for psoriasis, suggesting that elevated hBD-2 levels might contribute to the inflammatory response in the skin. plos.org Conversely, a lower copy number of the DEFB4 gene has been linked to a predisposition to colonic Crohn's disease, potentially due to insufficient hBD-2 production in the gut. plos.org In the context of cervical health, a weak but significant correlation has been observed between the DEFB4 copy number and cervicovaginal antimicrobial activity. nih.gov
Immunomodulatory Functions of Hbd 2
Chemotactic Activity
Beyond its direct antimicrobial properties, hBD-2 functions as a chemoattractant, recruiting various immune cells to sites of inflammation and infection. mdpi.commdpi.com It can attract immature dendritic cells, memory T cells, and monocytes. mdpi.commdpi.comathenslab.gr This chemotactic activity is mediated through its interaction with chemokine receptors, particularly CCR6 and, to some extent, CCR2. mdpi.comathenslab.grnih.gov By recruiting these immune cells, hBD-2 helps to bridge the innate and adaptive immune responses. jmb.or.kr
Modulation of Host Immune Responses
Human beta-defensin 2 plays a significant role in modulating the host's immune response. It can induce the production of various cytokines and chemokines, further amplifying the immune response. researchgate.net For instance, it has been shown to upregulate the expression of pro-inflammatory cytokines. researchgate.net Interestingly, hBD-2 can also exhibit anti-inflammatory properties by inhibiting the classical complement activation pathway, which may help to prevent an uncontrolled inflammatory response. mdpi.comresearchgate.net It can also enhance the presentation of antigens to immune cells and promote the maturation of dendritic cells. jmb.or.krfrontiersin.org
Biological Roles and Immunomodulatory Functions of Hbd 2
Broad-Spectrum Antimicrobial Activity
hBD-2 exhibits a wide range of antimicrobial effects, targeting bacteria, fungi, viruses, and parasites. mdpi.comresearchgate.netnih.gov This broad-spectrum activity is a key feature of its role in innate immunity.
Efficacy against Gram-Negative Bacterial Pathogens
hBD-2 is particularly effective against Gram-negative bacteria. nih.govnih.govwikipedia.orgnih.gov Its mechanism of action often involves interaction with the lipopolysaccharide (LPS) on the bacterial surface, leading to membrane permeabilization and cell lysis. frontiersin.org Studies have demonstrated its activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov The peptide's cationic nature allows it to interact with the negatively charged bacterial membrane through electrostatic forces. nih.govmdpi.com Research has shown that hBD-2 can be induced in epithelial cells upon contact with microorganisms like P. aeruginosa. wikipedia.orgnih.gov The bactericidal activity of hBD-2 against Gram-negative bacteria is well-documented, with a lethal dose (LD90) of 10 μg/ml reported for E. coli and P. aeruginosa. nih.govtandfonline.com However, this activity can be diminished in the presence of high salt concentrations. asm.orghycultbiotech.com
Table 1: Efficacy of hBD-2 against Gram-Negative Bacteria
| Bacterial Species | Finding | Reference |
|---|---|---|
| Escherichia coli | hBD-2 demonstrates potent antimicrobial activity. nih.govtandfonline.com | nih.govtandfonline.com |
| Pseudomonas aeruginosa | hBD-2 shows significant efficacy, with an LD90 of 10 μg/ml. nih.govtandfonline.com | nih.govtandfonline.com |
| Neisseria meningitidis | hBD-2 exhibits broad antibacterial activity against this pathogen. frontiersin.org | frontiersin.org |
| Enteroinvasive E. coli (EIEC) | hBD-2 can reduce the pathogenicity of EIEC by inhibiting its invasion and the expression of virulence factors. frontiersin.org | frontiersin.org |
Activity against Gram-Positive Bacterial Pathogens
The activity of hBD-2 against Gram-positive bacteria is generally considered to be weaker than its effect on Gram-negative bacteria. nih.gov Some studies report bacteriostatic rather than bactericidal effects against certain Gram-positive pathogens like Staphylococcus aureus. nih.govtandfonline.comasm.org The minimum inhibitory concentration (MIC) for hBD-2 against Gram-positive aerobes can vary significantly between different strains of the same species. nih.gov For instance, while some studies show weak activity, others have found that hBD-2 can kill 100% of S. aureus at a concentration of 10 μg/ml. nih.gov There is also evidence of synergistic effects, where hBD-2 in combination with other proteins can effectively kill S. aureus. wikipedia.org The mechanism against Gram-positive bacteria is thought to involve interaction with teichoic acids in the cell wall. frontiersin.org
Table 2: Efficacy of hBD-2 against Gram-Positive Bacteria
| Bacterial Species | Finding | Reference |
|---|---|---|
| Staphylococcus aureus | Activity is often bacteriostatic, though some studies show bactericidal effects at higher concentrations. nih.govtandfonline.comasm.orgnih.gov | nih.govtandfonline.comasm.orgnih.gov |
| Streptococcus pyogenes | Generally shows weak or no activity. nih.gov | nih.gov |
| Group B Streptococci (GBS) | Can act synergistically with other antimicrobial peptides like LL-37 to kill GBS. tandfonline.com | tandfonline.com |
Antifungal Properties
hBD-2 possesses significant antifungal properties, particularly against Candida albicans. nih.govnih.govwikipedia.orgnih.gov The mechanism of action involves the permeabilization of the fungal cell membrane, which is mediated by the interaction of hBD-2 with the plasma membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2). nih.gov This interaction leads to rapid cell permeabilization and subsequent cell fragmentation. nih.gov The fungicidal activity of hBD-2 against C. albicans has been shown to be potent, with an LD90 of 25 μg/ml. nih.govtandfonline.com However, this activity can be sensitive to salt concentrations. nih.gov Studies have also shown that the hyphal growth of C. albicans stimulates the expression of hBD-2 in epithelial cells. units.it
Table 3: Antifungal Efficacy of hBD-2
| Fungal Species | Finding | Reference |
|---|---|---|
| Candida albicans | hBD-2 exhibits potent fungicidal activity by permeabilizing the cell membrane. nih.govasm.org | nih.govasm.org |
| Candida tropicalis | Shows susceptibility to hBD-2. units.it | units.it |
| Candida parapsilosis | Shows susceptibility to hBD-2. units.it | units.it |
| Candida glabrata | Does not show susceptibility to hBD-2 alone, but hBD-2 can inhibit its adherence to oral epithelial cells. units.it | units.it |
| Candida krusei | Does not show susceptibility to hBD-2. units.it | units.it |
Antiviral Effects
hBD-2 has demonstrated antiviral activity against a range of viruses. mdpi.comresearchgate.netnih.gov It has been shown to inhibit the replication of Human Immunodeficiency Virus (HIV-1) in CD4+ T cells and macrophages. frontiersin.orgfrontiersin.org This inhibition can occur at a post-entry stage of the viral life cycle and is mediated through G-protein coupled receptor signaling. frontiersin.org hBD-2 can also induce the expression of the host restriction factor APOBEC3G, which inhibits HIV replication. frontiersin.orgmdpi.com Furthermore, hBD-2 has been found to neutralize the infectivity of the influenza A virus and shows activity against respiratory syncytial virus (RSV) and human parainfluenza virus 3 (HPIV-3). frontiersin.org
Antiparasitic Activity
The role of hBD-2 extends to activity against parasites. mdpi.comresearchgate.netnih.gov While this area is less extensively studied than its antibacterial or antifungal properties, the broad-spectrum nature of hBD-2 suggests its involvement in the defense against various parasitic organisms.
Chemotactic Functions and Immune Cell Recruitment
Beyond its direct antimicrobial role, hBD-2 functions as a chemoattractant, recruiting various immune cells to sites of inflammation and infection. frontiersin.orgmdpi.complos.org It can attract immature dendritic cells, memory T cells, and monocytes through its interaction with chemokine receptors, particularly C-C chemokine receptor 6 (CCR6). mdpi.comfrontiersin.orgmdpi.comasm.org This chemotactic activity is crucial for bridging the innate and adaptive immune responses. plos.orgasm.org By recruiting these immune cells, hBD-2 helps to initiate and amplify the adaptive immune response against invading pathogens. asm.orgfrontiersin.org The interaction with CCR6 can also stimulate the migration of epithelial cells, contributing to wound healing and barrier repair. nih.gov Furthermore, hBD-2 can also interact with C-C chemokine receptor 2 (CCR2) to mediate its immunomodulatory effects. frontiersin.org
Table 4: Chemotactic and Immune Cell Recruitment Functions of hBD-2
| Immune Cell Type | Receptor(s) | Function | Reference |
|---|---|---|---|
| Immature Dendritic Cells | CCR6 | Chemoattraction, initiation of adaptive immunity. mdpi.comfrontiersin.orgmdpi.comasm.org | mdpi.comfrontiersin.orgmdpi.comasm.org |
| Memory T-cells | CCR6 | Chemoattraction. mdpi.comfrontiersin.orgmdpi.comasm.org | mdpi.comfrontiersin.orgmdpi.comasm.org |
| Monocytes | CCR2, CCR6 | Chemoattraction. frontiersin.orgmdpi.com | frontiersin.orgmdpi.com |
| Neutrophils | CCR6 | Chemoattraction (when primed with TNF-alpha). asm.org | asm.org |
| Epithelial Cells | CCR6 | Stimulation of migration, wound healing. nih.gov | nih.gov |
Recruitment of Dendritic Cells (DCs)
Human beta-defensin 2 is a potent chemoattractant for immature dendritic cells (iDCs). nih.govfrontiersin.org This recruitment is a pivotal step in linking the innate and adaptive immune systems, as DCs are the most potent antigen-presenting cells. By attracting iDCs to sites of inflammation, hBD-2 facilitates the uptake of microbial antigens, leading to DC maturation and the subsequent initiation of T-cell mediated immunity. researchgate.netjmb.or.kr The chemotactic effect of hBD-2 on dendritic cells is primarily mediated through its interaction with the chemokine receptor CCR6, which is expressed on the surface of these cells. nih.govfrontiersin.org Furthermore, murine this compound (a homolog of hBD-2) can directly activate immature dendritic cells through Toll-like receptor 4 (TLR4), inducing their maturation and the upregulation of costimulatory molecules. researchgate.net
Chemoattraction of T Lymphocytes (Memory T cells)
In addition to recruiting dendritic cells, hBD-2 also acts as a chemoattractant for memory T cells. nih.govfrontiersin.org This selective recruitment of memory T cells, which are also known to express the chemokine receptor CCR6, allows for a more rapid and robust secondary immune response upon re-exposure to a pathogen. nih.govaai.org The chemoattraction of memory T cells to epithelial surfaces by hBD-2 contributes to the immune surveillance and long-term protection of these barrier tissues. frontiersin.org
Attraction of Neutrophils and Keratinocytes
Research has demonstrated that hBD-2 can act as a specific chemoattractant for human neutrophils, particularly after they have been primed with the pro-inflammatory cytokine TNF-α. nih.gov This suggests a role for hBD-2 in amplifying the acute inflammatory response by recruiting these phagocytic cells to sites of infection. nih.gov The chemotactic effect on neutrophils is also mediated through the chemokine receptor CCR6. nih.gov Furthermore, hBD-2 has been shown to promote the migration and proliferation of keratinocytes, the primary cell type of the epidermis. nih.gov This activity is crucial for wound healing and the restoration of the epithelial barrier following injury. nih.gov
Involvement of Chemokine Receptors (CCR2, CCR6)
The immunomodulatory functions of hBD-2 are largely dependent on its interaction with specific chemokine receptors. The primary receptors identified for hBD-2 are C-C chemokine receptor type 6 (CCR6) and C-C chemokine receptor type 2 (CCR2). nih.govnih.govaai.org
CCR6: This receptor is expressed on immature dendritic cells and memory T cells, and its interaction with hBD-2 is responsible for the recruitment of these cells to sites of inflammation. nih.govfrontiersin.orgaai.org The binding of hBD-2 to CCR6 has been shown to be a key mechanism by which this defensin (B1577277) bridges the innate and adaptive immune responses. frontiersin.org
CCR2: While CCR6 is absent on monocytes and macrophages, hBD-2 can still chemoattract these cells through its interaction with CCR2. nih.govaai.orgplos.org This interaction has been demonstrated through experiments showing that preincubation of monocytes with the CCR2 ligand, MCP-1, abolishes migration induced by hBD-2, and conversely, preincubation with hBD-2 inhibits MCP-1-induced migration. nih.govaai.org
The ability of hBD-2 to utilize different chemokine receptors on various immune cells highlights its versatility as an immunomodulatory molecule.
Modulation of Inflammatory Responses
Beyond its role in cell recruitment, hBD-2 actively modulates inflammatory responses, primarily through the regulation of cytokine production.
Regulation of Pro-inflammatory Cytokine Production
Human this compound can induce the production of a variety of pro-inflammatory cytokines and chemokines in different cell types. For instance, in peripheral blood mononuclear cells (PBMCs), hBD-2 has been shown to strongly up-regulate the production of monocyte chemoattractant protein 1 (MCP-1), as well as inducing the production of IL-1β, IL-6, and IL-8. asm.org In human dental pulp cells, TNF-α and IL-1α synergistically increase hBD-2 expression, which in turn can up-regulate the pulpal host immune defense system. nih.gov However, the effect of hBD-2 on cytokine production can be context-dependent. In some settings, hBD-2 has been shown to suppress LPS-induced inflammation. For example, in a model of experimental colitis, hBD-2 was found to suppress the secretion of pro-inflammatory cytokines such as TNF-α, IL-12, and IL-1β from dendritic cells in a CCR2-dependent manner. nih.gov This suggests that hBD-2 can have both pro-inflammatory and anti-inflammatory effects, depending on the specific cellular and inflammatory context.
Induction of Anti-inflammatory Cytokines
Human this compound (hBD-2) demonstrates significant immunomodulatory capabilities by influencing cytokine production, notably steering the immune response towards an anti-inflammatory state. Research has shown that hBD-2 can suppress the secretion of pro-inflammatory cytokines while simultaneously enhancing the release of anti-inflammatory cytokines.
In studies involving lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs), treatment with hBD-2 led to a marked increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). frontiersin.orgmdpi.com This effect was observed alongside a reduction in pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and IL-12p70. frontiersin.org Further investigations have corroborated these findings, showing that hBD-2's interaction with immune cells results in elevated levels of anti-inflammatory cytokines, including both IL-10 and IL-24. mdpi.com This modulation helps to curb excessive inflammation. frontiersin.org
In the context of chorioamnionitis, an inflammatory condition, treatment with a form of this compound (BD2) effectively enhanced the release of IL-10 from human amniotic epithelial cells. mdpi.com Similarly, a designer peptide based on hBD-2, known as A-hBD-2, was also found to stimulate the gene expression and production of IL-10 in human keratinocytes. karger.comresearchgate.net This consistent induction of IL-10 across different cell types and models underscores a key mechanism by which hBD-2 contributes to the resolution of inflammation.
Research Findings on hBD-2 and Anti-inflammatory Cytokine Induction
| Cytokine | Effect of hBD-2/BD2 Treatment | Cell/Model System | Key Finding |
|---|---|---|---|
| Interleukin-10 (IL-10) | Increased production | Human amniotic epithelial cells (hAECs) | BD2 treatment enhanced the release of the anti-inflammatory cytokine IL-10. mdpi.com |
| Interleukin-10 (IL-10) | Significantly increased | LPS-stimulated human PBMCs | hBD-2 co-treatment mitigated the release of pro-inflammatory cytokines while increasing IL-10. frontiersin.org |
| Interleukin-10 (IL-10) | Increased release | LPS-stimulated human PBMCs | The effect of hBD-2 was marked by increasing the release of anti-inflammatory cytokines. mdpi.com |
| Interleukin-24 (IL-24) | Increased release | LPS-stimulated human PBMCs | hBD-2 treatment led to increased release of the anti-inflammatory cytokine IL-24. mdpi.com |
Influence on Key Signaling Molecules (e.g., NF-κB, CREB)
The immunomodulatory effects of human this compound (hBD-2) are rooted in its ability to influence crucial intracellular signaling pathways, most notably those involving Nuclear Factor-kappa B (NF-κB) and cAMP response element-binding protein (CREB). While the induction of hBD-2 expression itself is often triggered by the activation of NF-κB in response to pathogens or pro-inflammatory cytokines nih.govasm.orgaai.orgnih.gov, hBD-2 can, in turn, suppress this very pathway as part of a negative feedback loop to control inflammation.
Studies have demonstrated that hBD-2 can inhibit the activity of NF-κB. nih.govnih.govresearchgate.net This suppression is frequently mediated through its interaction with chemokine receptors, such as Chemokine Receptor 2 (CCR2), on dendritic cells. frontiersin.orgnih.gov By engaging with CCR2, hBD-2 initiates a signaling cascade that leads to reduced NF-κB phosphorylation and subsequent activity, thereby curbing the transcription of pro-inflammatory genes. nih.govresearchgate.net
Concurrently with the suppression of NF-κB, hBD-2 promotes the activation of CREB through its phosphorylation. nih.govnih.govresearchgate.net Activated (phosphorylated) CREB, or p-CREB, is a transcription factor generally associated with cell survival and the induction of anti-inflammatory responses. biomolther.orgaging-us.com The dual action of decreasing NF-κB activation while increasing CREB phosphorylation represents a key mechanism by which hBD-2 shifts the cellular response from a pro-inflammatory to an anti-inflammatory and homeostatic state. nih.govresearchgate.net This targeted influence on central signaling molecules allows hBD-2 to perform a nuanced role in modulating the immune response. nih.gov
Influence of hBD-2 on Key Signaling Molecules
| Signaling Molecule | Effect of hBD-2 Treatment | Mechanism | Outcome |
|---|---|---|---|
| Nuclear Factor-kappa B (NF-κB) | Suppression/Reduced Activity | Mediated through CCR2 signaling on dendritic cells, leading to decreased phosphorylation. nih.govnih.gov | Reduced transcription of pro-inflammatory cytokines. nih.gov |
| cAMP response element-binding protein (CREB) | Increased Phosphorylation (Activation) | Mediated through CCR2 signaling on dendritic cells. nih.govnih.gov | Promotion of anti-inflammatory responses and cellular homeostasis. nih.govresearchgate.net |
Contribution to Epithelial Barrier Integrity and Function
Mechanisms of Barrier Protection in Mucosal Tissues
Human this compound (hBD-2) is a critical component of the innate immune system, playing a fundamental role in maintaining the integrity of the epithelial barrier at mucosal surfaces such as the oral, respiratory, and intestinal tracts. nih.govfrontiersin.orgmdpi.com These surfaces represent the first line of defense against a constant barrage of environmental and microbial challenges. mdpi.com
One of the primary mechanisms of protection is its direct antimicrobial activity against a broad spectrum of pathogens, including bacteria, fungi, and viruses. nih.govfrontiersin.org By neutralizing invading microbes, hBD-2 prevents their colonization and subsequent breach of the mucosal barrier. The expression of hBD-2 is inducible, meaning it is significantly upregulated by epithelial cells upon contact with microorganisms or their products, such as lipopolysaccharide (LPS), as well as by host pro-inflammatory cytokines. mdpi.comnih.gov
Beyond its microbicidal function, hBD-2 contributes to barrier defense by acting as a chemoattractant for immune cells. nih.gov It can recruit key cells of the innate and adaptive immune systems, such as dendritic cells and T-cells, to the site of potential infection, thereby fortifying the local immune response. frontiersin.org Furthermore, some evidence suggests that hBD-2 may promote epithelial restitution and barrier repair in an autocrine fashion by binding to the chemokine receptor CCR6 on epithelial cells themselves. pnas.org This multifaceted approach of direct antimicrobial action, immune cell recruitment, and promotion of physical repair makes hBD-2 an indispensable element in the protection of mucosal tissues. nih.govpnas.org
Regulation of Tight Junction Proteins (e.g., Occludin, ZO-1)
The integrity of the epithelial barrier is critically dependent on the proper function of tight junctions (TJs), which are multiprotein complexes that seal the paracellular space between adjacent epithelial cells, regulating the passage of ions and solutes and preventing the entry of luminal antigens and pathogens. xiahepublishing.comijbs.com Human this compound (hBD-2) has been shown to play a protective role by directly influencing the expression and organization of key tight junction proteins.
In studies investigating the effects of methicillin-resistant Staphylococcus aureus (MRSA) infection on nasal epithelial cells, the pathogen was found to decrease epithelial integrity by diminishing the expression of Occludin and Zonula Occludens-1 (ZO-1). researchgate.netnih.govx-mol.net However, treatment with hBD-2 was able to counteract this damage. researchgate.netnih.govx-mol.net HBD-2 prevented the MRSA-induced barrier disruption by significantly increasing the mRNA and protein expression of both Occludin and ZO-1. nih.govx-mol.net This upregulation helps to preserve or restore the structural integrity of the tight junctional complexes, thereby attenuating the pathogen-induced increase in mucosal permeability. researchgate.netnih.gov
While other defensins, such as hBD-3, have also been reported to regulate TJ proteins nih.govnih.gov, the specific ability of hBD-2 to upregulate Occludin and ZO-1 in response to bacterial challenge highlights its direct role in reinforcing the physical barrier function of mucosal epithelia. nih.gov
hBD-2 Regulation of Tight Junction Proteins
| Tight Junction Protein | Effect of Pathogen (MRSA) | Effect of hBD-2 Treatment | Outcome |
|---|---|---|---|
| Occludin | Decreased expression | Increased mRNA and protein expression. nih.govx-mol.net | Attenuates pathogen-induced barrier disruption. researchgate.net |
| Zonula Occludens-1 (ZO-1) | Decreased expression | Increased mRNA and protein expression. nih.govx-mol.net | Protects epithelial integrity against infection. researchgate.net |
Impact on Cell Adhesion Molecules (e.g., E-cadherin)
E-cadherin is a crucial cell adhesion molecule that forms adherens junctions, which are vital for establishing and maintaining epithelial cell polarity and tissue architecture. plos.orgnih.gov The impact of human this compound (hBD-2) on E-cadherin expression appears to be highly context-dependent, playing a protective role in inflammation but a potentially different role in cancer biology.
In the context of inflammation-related conditions, such as chorioamnionitis, hBD-2 demonstrates a barrier-protective function. Studies have shown that inflammatory stimuli like LPS can reduce E-cadherin expression, compromising the amniotic epithelial barrier. mdpi.com Treatment with this compound (BD2) was found to effectively restore E-cadherin expression in inflamed human amniotic epithelial cells, thereby helping to preserve the integrity of the barrier. mdpi.com
Conversely, in certain cancer cell models, hBD-2 has been observed to have the opposite effect. In a study using cultured thyroid cancer cells, treatment with recombinant hBD-2 resulted in a significant down-regulation of E-cadherin expression. exp-oncology.com.uaresearchgate.net A decrease in E-cadherin is a hallmark of the epithelial-mesenchymal transition (EMT), a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties. The observation that hBD-2 treatment also induced a more elongated, mesenchymal-like morphology in papillary thyroid cancer cells further supports its potential role in modulating EMT-related markers in this specific context. exp-oncology.com.uaresearchgate.net These divergent findings highlight that the effect of hBD-2 on E-cadherin is not universal but depends on the specific cellular environment and disease state.
Role in Host-Pathogen Interactions and Disease Progression
Human this compound (hBD-2) is a key effector molecule in host-pathogen interactions, serving as a crucial component of the innate immune defense at epithelial surfaces. nih.govoncotarget.com Its primary role is to protect the host from a wide array of invading pathogens, including bacteria, fungi, and viruses. nih.govfrontiersin.orgfrontiersin.org The expression of hBD-2 is rapidly and robustly induced in epithelial cells upon stimulation by microbial components or pro-inflammatory cytokines, acting as a dynamic shield against infection. nih.govhycultbiotech.com
The role of hBD-2 in disease progression is complex and often appears contradictory, varying significantly with the specific pathology. In many inflammatory and infectious diseases, elevated levels of hBD-2 are observed and generally considered part of a protective host response. For instance, hBD-2 is highly expressed in the skin lesions of patients with psoriasis and in oral lichen planus, where it is thought to combat microbial triggers and modulate the inflammatory response. mdpi.comtandfonline.com In these conditions, hBD-2 levels can correlate with disease activity, suggesting it may also serve as a biomarker of inflammation. nih.govtandfonline.com Similarly, reduced serum levels of hBD-2 in COVID-19 patients have been linked to virus persistence and more severe disease, indicating its protective role in viral infections. nih.gov
However, the function of hBD-2 in carcinogenesis is more ambiguous. In some malignancies, such as oral squamous cell carcinoma, hBD-2 expression is downregulated, and evidence suggests it may function as a tumor suppressor; restoring its expression can inhibit cancer cell proliferation and invasion. bohrium.com In stark contrast, studies on esophageal squamous cell carcinoma have found that hBD-2 is overexpressed and may play an oncogenic role by promoting tumor cell growth and invasion. oncotarget.com This dual functionality underscores that the ultimate impact of hBD-2 on disease progression is highly dependent on the tissue type, the nature of the pathological stimulus, and the intricate network of molecular interactions within the specific disease microenvironment. nih.govoncotarget.combohrium.com
Defense against Specific Bacterial Infections
hBD-2 demonstrates significant antimicrobial activity against a range of bacteria, contributing to the first line of defense at mucosal surfaces. Its mechanism of action generally involves interaction with the bacterial cell membrane, leading to permeabilization and cell death. nih.govfrontiersin.org
Pseudomonas aeruginosa : hBD-2 exhibits potent, concentration-dependent bactericidal activity against P. aeruginosa. nih.govresearchgate.net It can inhibit the growth of this bacterium and has been shown to reduce biofilm formation. frontiersin.orgfrontiersin.org The peptide is thought to induce structural changes in the outer membrane of P. aeruginosa, which interferes with processes essential for biofilm production. frontiersin.org The effectiveness of hBD-2 against P. aeruginosa can be diminished in the presence of high salt concentrations, a factor relevant to its in vivo activity. nih.govresearchgate.net
Staphylococcus aureus : The expression of hBD-2 is significantly induced in human keratinocytes upon contact with S. aureus. nih.govasm.org While some studies describe its activity as bacteriostatic, others demonstrate that at sufficient concentrations (10 µg/ml), it can kill S. aureus. nih.govmdpi.comresearchgate.net The antimicrobial action involves perforation of the bacterial cell wall, leading to the release of cytoplasmic contents. asm.org However, compared to other defensins like hBD-3, hBD-2 may require higher concentrations to be effective against S. aureus. mdpi.com
Escherichia coli : hBD-2 is effective against Gram-negative bacteria like E. coli. mdpi.comtandfonline.com Its mechanism involves binding to the lipopolysaccharide (LPS) on the outer membrane, which leads to membrane destabilization, pore formation, and ultimately, osmotic lysis of the bacterial cell. nih.govfrontiersin.org Research has also indicated that hBD-2 can cause plasmolysis, a non-lytic mechanism that involves membrane dissociation. researchgate.net
Helicobacter pylori : Infection with H. pylori significantly induces the expression of hBD-2 in the gastric epithelium. plos.orgasm.orgbmj.commicrobiologyresearch.orgmdpi.com This upregulation is a key part of the host's innate immune response to the infection. asm.orgbmj.com In vitro studies have demonstrated that hBD-2 can directly inhibit the growth of H. pylori in a dose-dependent manner, with higher concentrations completely halting its proliferation. bmj.commicrobiologyresearch.org This suggests a direct antibacterial role for hBD-2 in the context of H. pylori-induced gastritis. bmj.com
Table 1: Antimicrobial Activity of hBD-2 against Specific Bacteria
| Bacterium | Key Findings | References |
| Pseudomonas aeruginosa | Exhibits concentration-dependent killing; inhibits biofilm formation. | nih.govresearchgate.netfrontiersin.orgfrontiersin.org |
| Staphylococcus aureus | Expression is induced by the bacterium; causes cell wall perforation. | nih.govasm.orgmdpi.comresearchgate.net |
| Escherichia coli | Interacts with LPS, causing membrane permeabilization and lysis. | nih.govfrontiersin.orgmdpi.comtandfonline.comresearchgate.net |
| Helicobacter pylori | Expression is strongly induced upon infection; directly inhibits bacterial growth. | plos.orgasm.orgbmj.commicrobiologyresearch.orgmdpi.com |
Response to Viral Infections
hBD-2 also plays a role in the host's defense against viral pathogens, including respiratory viruses.
SARS-CoV-2 : hBD-2 has been identified as a component of the innate immune response to SARS-CoV-2. frontiersin.org Studies have shown that hBD-2 can bind to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. frontiersin.orgnih.gov This interaction can inhibit the virus from binding to the human angiotensin-converting enzyme 2 (ACE2) receptor, a critical step for viral entry into host cells. frontiersin.orgnih.gov Consequently, hBD-2 can block the entry of SARS-CoV-2 spike-expressing pseudovirions into ACE2-expressing human cells. nih.gov Interestingly, some research has indicated that patients with severe COVID-19 may have lower serum levels of hBD-2, and that SARS-CoV-2 infection can lead to the downregulation of several defensin genes, including hBD-2, in nasopharyngeal and oropharyngeal swab samples. frontiersin.orgnih.govmedrxiv.org
Host Defense against Mycobacterial Infections
hBD-2 is implicated in the innate immune response to mycobacterial infections.
Mycobacterium tuberculosis : hBD-2 is recognized as an inducible antimicrobial peptide associated with the pathogenesis of human tuberculosis. frontiersin.org It has the capacity to control the growth of M. tuberculosis. frontiersin.orgasm.org The expression of hBD-2 can be triggered in human macrophages and alveolar epithelial cells by M. tuberculosis infection. asm.orgnih.gov Studies have shown that macrophages transfected with the hBD-2 gene exhibit an increased ability to control the growth of the bacterium. asm.org Furthermore, hypoxic conditions, which can be present in tuberculous granulomas, have been found to trigger the upregulation of hBD-2 in macrophages, suggesting a role for this peptide in containing the bacilli in low-oxygen environments. aai.org
Emerging Non-Antimicrobial Functions
Beyond its direct antimicrobial activities, hBD-2 is involved in several other crucial biological processes.
Role in Wound Healing and Tissue Regeneration
hBD-2 is actively involved in the complex process of wound repair. nih.govkarger.com Its expression is induced by skin lesions, and it contributes to healing in multiple ways. nih.gov It stimulates the proliferation and migration of keratinocytes, which are essential for re-epithelialization, the process of covering the wound with new skin. nih.govmdpi.comnih.gov hBD-2 also enhances the production of pro-inflammatory cytokines and chemokines by keratinocytes, which helps to orchestrate the immune response at the wound site. karger.comnih.govmdpi.com Furthermore, a designer peptide based on hBD-2, known as A-hBD-2, has been shown to promote wound healing in vivo by increasing the migration and proliferation of keratinocytes. karger.comnih.gov
Angiogenesis Modulation
Angiogenesis, the formation of new blood vessels, is a critical process in both wound healing and disease. hBD-2 has been shown to modulate this process. nih.gov It can induce the production of angiogenin (B13778026), a potent angiogenic factor, in human dermal fibroblasts. nih.gov This effect is mediated through several signaling pathways, including the epidermal growth factor receptor (EGFR) and nuclear factor-kappa B (NF-κB) pathways. nih.gov By promoting the secretion of angiogenic factors, hBD-2 may contribute to the vascularization necessary for tissue repair and regeneration. nih.gov
Regulation of Cell Proliferation and Differentiation
hBD-2 has demonstrated the ability to regulate the growth and development of various cell types, including both normal and cancerous cells.
Bone Cells : While specific detailed research on hBD-2's direct and extensive role in bone cell regulation is emerging, its influence on processes like angiogenesis and its interaction with signaling pathways common to bone metabolism suggest a potential regulatory function that warrants further investigation.
Tumor Cells : The role of hBD-2 in cancer is complex and appears to be context-dependent. nih.govfrontiersin.org In some cancers, such as oral squamous cell carcinoma, hBD-2 expression is downregulated, and increasing its expression can inhibit tumor cell proliferation and invasion, suggesting a tumor-suppressor role. bohrium.com Conversely, in other cancers like lung, esophageal, and cervical cancer, hBD-2 is often overexpressed and can promote the proliferation of cancer cells. frontiersin.orge-century.us For example, hBD-2 has been shown to induce the proliferation of lung cancer cells through a pathway involving ATP-binding cassette transporter G2 (ABCG2). e-century.us In melanoma cells, higher concentrations of hBD-2 can suppress proliferation and viability by causing cell cycle arrest. exp-oncology.com.ua The effect of hBD-2 on tumor cells can also be concentration-dependent, with low concentrations sometimes stimulating proliferation while higher doses can be cytotoxic. exp-oncology.com.ua
Table 2: Non-Antimicrobial Functions of hBD-2
| Function | Key Findings | References |
| Wound Healing | Promotes keratinocyte proliferation and migration; enhances cytokine production. | nih.govkarger.comnih.govmdpi.comnih.gov |
| Angiogenesis | Induces the secretion of angiogenin in dermal fibroblasts via EGFR and NF-κB pathways. | nih.govnih.gov |
| Cell Regulation | Can inhibit or promote tumor cell proliferation depending on cancer type and concentration. | nih.govfrontiersin.orgbohrium.come-century.usexp-oncology.com.ua |
Alarmin-like Activity of Human this compound
Human this compound (hBD-2) functions as an alarmin, an endogenous molecule that signals cellular or tissue damage to the immune system. nih.govinvivogen.com Alarmins, also known as danger-associated molecular patterns (DAMPs), are a diverse group of host defense molecules that initiate and amplify inflammatory responses. nih.govnih.gov This activity is a crucial component of the innate immune response, bridging the gap to adaptive immunity. nih.gov
The alarmin function of hBD-2 is characterized by its capacity to recruit and activate innate immune cells, thereby promoting both local and systemic immune responses. nih.gov This is distinct from its direct antimicrobial properties and often occurs at lower concentrations, suggesting that its immunomodulatory roles may be more prominent in vivo. mdpi.com
Interaction with Pattern Recognition Receptors
A key aspect of hBD-2's alarmin activity is its interaction with various pattern recognition receptors (PRRs). mdpi.com These receptors are essential for the innate immune system to detect pathogens and danger signals. nih.gov
Toll-like Receptors (TLRs): While murine β-defensin 2 has been shown to activate inflammatory cells via TLR4, the interaction of hBD-2 with TLRs is more complex. nih.govresearchgate.net hBD-2 can modulate immune responses through TLRs, contributing to its alarmin functions. mdpi.com For instance, hBD-2, along with hBD-3, can enhance the uptake of self-DNA and CpG DNA, promoting IFN-α production by plasmacytoid dendritic cells in a TLR9-dependent manner. nih.govresearchgate.net This suggests a mechanism where hBD-2 can convert self-DNA into a potent inflammatory signal.
Chemokine Receptors: hBD-2 is known to be chemotactic, attracting various immune cells to sites of inflammation by interacting with chemokine receptors, primarily CCR6. mdpi.comnih.gov This interaction is crucial for the recruitment of immature dendritic cells and memory T cells, linking the innate and adaptive immune systems. mdpi.com It also interacts with CCR2 to mediate some of its effects. nih.govnih.gov
Other Receptors: hBD-2 can also interact with other receptors to exert its alarmin effects. It has been shown to enhance IL-1β production and pyroptosis in macrophages through the P2X7 purinergic receptor. techscience.com Additionally, it can enhance the expression and induce the translocation of NOD1 and NOD2, which are intracellular PRRs. nih.govresearchgate.net
Immune Cell Recruitment and Activation
As an alarmin, a primary function of hBD-2 is to orchestrate the migration and activation of various immune cells to sites of injury or infection.
Dendritic Cells: hBD-2 is a potent chemoattractant for immature dendritic cells via its interaction with CCR6. mdpi.com This recruitment is a critical step in initiating an adaptive immune response.
T Cells: By binding to CCR6, hBD-2 also attracts memory T cells to inflammatory sites. mdpi.com
Mast Cells: hBD-2 can activate mast cells, which are key players in allergic and inflammatory responses. mdpi.commdpi.com
Monocytes/Macrophages: hBD-2 enhances the recruitment of monocytes and macrophages, which are crucial for phagocytosis and cytokine production. nih.gov
Induction of Pro-inflammatory Cytokines and Chemokines
Upon activation by hBD-2, immune and epithelial cells release a variety of pro-inflammatory mediators that amplify the immune response.
Interleukin-1β (IL-1β): hBD-2 can enhance the production of IL-1β in macrophages, a key pro-inflammatory cytokine. techscience.com
Tumor Necrosis Factor-α (TNF-α): The expression of hBD-2 itself is induced by TNF-α, and in turn, hBD-2 can contribute to inflammatory responses where TNF-α is a key mediator. nih.govaai.org
Interferon-α (IFN-α): hBD-2 promotes the production of IFN-α by plasmacytoid dendritic cells when complexed with DNA. nih.govresearchgate.net
Other Cytokines: Intravenous administration of hBD-3/CpG complexes, which have similar alarmin functions to hBD-2, has been shown to induce a range of pro-inflammatory cytokines including IL-12, IFN-γ, and IL-6. nih.govresearchgate.net
The table below summarizes the key research findings on the alarmin-like activity of hBD-2.
| Function | Interacting Receptor(s) | Affected Cell Type(s) | Outcome | Reference(s) |
| Chemoattraction | CCR6, CCR2 | Immature dendritic cells, Memory T cells | Recruitment to inflammatory sites | mdpi.comnih.govmdpi.com |
| DNA Uptake Enhancement | TLR9 (indirectly) | Plasmacytoid dendritic cells | Increased IFN-α production | nih.govresearchgate.net |
| Cytokine Production | P2X7 | Macrophages | Enhanced IL-1β production and pyroptosis | techscience.com |
| Signal Transduction | NOD1, NOD2 | Macrophages, Mast cells | Activation of innate immune response | nih.govresearchgate.net |
Involvement of Hbd 2 in Pathogenesis of Diseases Preclinical Research
Inflammatory Bowel Diseases (IBD) Pathogenesis
In the gut, hBD-2 is part of the chemical barrier that protects the epithelium from the vast luminal microbiota. mdpi.com Altered expression of this peptide is a significant factor in the pathogenesis of Inflammatory Bowel Disease (IBD), with distinct patterns observed in its two main forms: Crohn's disease and ulcerative colitis. plos.org
A characteristic feature of Crohn's disease (CD) affecting the colon is an impaired induction of hBD-2. nih.gov Unlike in ulcerative colitis, where inflammation triggers a strong upregulation of hBD-2, the response in Crohn's colitis is significantly diminished. nih.gov This relative deficiency in hBD-2 is thought to weaken the mucosal antimicrobial barrier, potentially allowing luminal bacteria to invade the mucosa and provoke inflammation. athenslab.grnih.gov
This impaired response is linked to several factors:
Genetic Predisposition : Studies have revealed that a low copy number of the DEFB4 gene, which encodes hBD-2, on chromosome 8 predisposes individuals to colonic CD. plos.orgnih.govsmw.ch This genetic polymorphism results in an attenuated ability to induce hBD-2 upon stimulation. smw.ch
NOD2/CARD15 Mutations : The nucleotide-binding oligomerization domain 2 (NOD2) is an intracellular receptor that recognizes bacterial muramyl dipeptide (MDP) and mediates the induction of hBD-2. scirp.orgnih.gov Mutations in the NOD2 gene are strongly associated with susceptibility to ileal CD. capes.gov.br Overexpression of a common NOD2 frameshift mutation results in a defective induction of hBD-2 in response to its ligand, MDP. nih.gov This suggests a specific defect in the innate immune signaling pathway responsible for hBD-2 production. smw.chnih.gov
This deficient expression of hBD-2 in Crohn's colitis contributes to a defective antimicrobial shield, which is considered a potential primary defect in the disease's pathogenesis. nih.gov
In contrast to Crohn's disease, ulcerative colitis (UC) is characterized by a significant upregulation of hBD-2 expression in the inflamed colonic mucosa. nih.govscirp.orgjscholaronline.org The expression of hBD-2 mRNA and protein is markedly increased in inflamed areas compared to non-inflamed tissue in UC patients and healthy controls. plos.orgscirp.orgnih.gov This robust induction is believed to be a protective response to the inflammation and bacterial challenge occurring in the colon. jscholaronline.org
Key findings regarding hBD-2 in UC include:
Inflammation-Driven Expression : The increase in hBD-2 is strongly correlated with the degree of inflammation. scirp.org Studies using colon biopsy tissues show a clear rise in hBD-2 mRNA expression after stimulation with pro-inflammatory cytokines. mdpi.com In pediatric UC patients, the gene for hBD-2 (DEFB4A) was found to be upregulated compared to non-IBD controls. oup.comresearchgate.net
Location-Specific Expression : In UC, the highest expression of hBD-2 mRNA is typically found in the inflamed sigmoid colon. plos.orgnih.gov
Differential Response to Stimuli : While inflammation robustly induces hBD-2 in UC, ex vivo stimulation of biopsies with LPS did not result in a significant increase in hBD-2 production, unlike in CD. plos.orgnih.gov However, the addition of nicotine (B1678760) was found to augment the LPS-induced response in UC biopsies. plos.orgnih.gov The production of hBD-2 in UC correlates with the pro-inflammatory cytokine IL-8. plos.org
This marked upregulation suggests that the hBD-2 induction pathway is intact and highly active in UC, distinguishing its pathogenesis from that of colonic Crohn's disease. nih.govscirp.org
Interactive Data Table: hBD-2 in Inflammatory Bowel Disease
| Disease | Key Preclinical Finding | Model System | Implication in Pathogenesis |
| Crohn's Disease | Impaired induction and relative deficiency of hBD-2 in colonic mucosa. nih.gov | Human colonic biopsies | Weakened antimicrobial barrier, allowing bacterial invasion. athenslab.grnih.gov |
| Crohn's Disease | Low gene copy number of the β-defensin locus predisposes to colonic CD. smw.chscirp.org | Genetic studies in patient cohorts | Genetically determined defect in innate defense. nih.gov |
| Crohn's Disease | NOD2 mutations lead to defective induction of hBD-2. nih.gov | Overexpression in cell lines (HEK293) | Impaired intracellular recognition of bacteria. nih.gov |
| Ulcerative Colitis | Significant upregulation of hBD-2 mRNA and protein in inflamed colonic tissue. scirp.orgnih.gov | Human colonic biopsies | Strong, but potentially insufficient, innate immune response to inflammation. jscholaronline.org |
| Ulcerative Colitis | HBD-2 expression is greater in UC than in colonic CD. scirp.org | Patient biopsy analysis | Differentiates the pathogenetic mechanisms of UC and CD. nih.gov |
| Ulcerative Colitis | HBD-2 production correlates with pro-inflammatory cytokine IL-8. plos.org | Ex vivo culture of sigmoid colon biopsies | Links hBD-2 directly to the inflammatory cascade in UC. plos.org |
Expression Dysregulation in Crohn's Disease
Respiratory System Pathologies
In the respiratory tract, hBD-2 is expressed by epithelial cells and plays a crucial role in defending against inhaled pathogens and modulating inflammation. nih.govcore.ac.uk
Chronic rhinosinusitis (CRS) is a persistent inflammation of the nasal and sinus mucosa. Research indicates that hBD-2 is involved in the local immune response. Studies have shown that hBD-2 mRNA and protein expression are significantly increased in the nasal mucosa of patients with CRS, particularly in nasal polyps, when compared to healthy controls. nih.govfrontiersin.orgnih.gov This upregulation suggests an active, albeit potentially insufficient, host defense mechanism against chronic inflammation or infection. nih.govrhinologyjournal.com
Preclinical findings highlight a protective role for hBD-2 in the sinus mucosa. In studies involving primary human nasal epithelial cells, hBD-2 demonstrated the ability to protect the integrity of the epithelial barrier during infection with methicillin-resistant Staphylococcus aureus (MRSA). nih.govfrontiersin.orgnih.gov It achieved this by preventing the MRSA-induced disruption of tight junction proteins like occludin and zonula occludens-1 (ZO-1). frontiersin.org Furthermore, hBD-2 was shown to reduce the invasive ability of MRSA in these cells. frontiersin.orgnih.gov In patients with CRS with nasal polyps, hBD-2 protein levels were negatively correlated with disease severity scores and positively correlated with neutrophil levels, suggesting a role in modulating the inflammatory infiltrate. frontiersin.org
Human beta-defensin 2 is a vital component of the lung's innate defense against bacterial infections. nih.gov It is induced by various bacterial stimuli, including lipopolysaccharide (LPS), a component of Gram-negative bacteria. nih.gov This induction is critical for controlling pathogens like Pseudomonas aeruginosa, a major cause of morbidity in patients with cystic fibrosis and other chronic lung diseases. nih.govnih.gov The peptide exerts direct bactericidal and bacteriostatic activity against common respiratory pathogens. physiology.org
Animal models have substantiated this protective role. In a murine model of bacterial exacerbation following cigarette smoke exposure, treatment with recombinant hBD-2 not only blunted the neutrophilic inflammatory response but also led to a reduced bacterial load in the lungs. physiology.org In vitro studies using human bronchial epithelial cells have shown that co-infection with human rhinovirus and P. aeruginosa leads to a synergistic increase in hBD-2 production, which is dependent on the bacterial flagellin (B1172586) protein. plos.org This indicates that hBD-2 is a key effector molecule mobilized during complex airway infections. plos.org
Preclinical research using murine models of allergic airways disease (AAD), which mimics human asthma, has revealed complex associations between hBD-2 and allergic inflammation. The therapeutic application of hBD-2 has been shown to reduce hallmark features of asthma. nih.gov In a house dust mite-induced AAD model, intranasal administration of hBD-2 significantly reduced the influx of inflammatory cells into the airways and suppressed airway hyper-responsiveness (AHR). nih.gov This anti-inflammatory effect was also observed in a steroid-resistant model of severe asthma. nih.gov
Conversely, the Th2-dominant environment characteristic of atopy and allergic asthma can suppress innate defenses. Exposure of human airway epithelial cells to Th2 cytokines like interleukin-4 and interleukin-13 was found to significantly decrease the cells' antimicrobial activity and suppress the mRNA levels of hBD-2. nih.gov This suggests a mechanism whereby an allergic inflammatory response could impair the lung's ability to defend against bacterial infections. nih.gov Furthermore, orally administered hBD-2 has been shown to have a protective effect in mouse models of atopic asthma, suggesting it can modulate the immune response systemically. nih.gov
Interactive Data Table: hBD-2 in Respiratory Pathologies
| Disease/Condition | Key Preclinical Finding | Model System | Implication in Pathogenesis |
| Chronic Rhinosinusitis | Upregulated hBD-2 expression in nasal polyps. nih.gov | Human nasal polyp tissue | An active but potentially insufficient host defense response. rhinologyjournal.com |
| Chronic Rhinosinusitis | hBD-2 protects epithelial barrier integrity against MRSA infection. frontiersin.orgnih.gov | Primary human nasal epithelial cells | Protective role in maintaining mucosal barrier function. frontiersin.org |
| Lung Infection | hBD-2 has direct bactericidal effects against P. aeruginosa. physiology.org | In vitro bacterial assays | Key effector molecule in innate antimicrobial defense. core.ac.uk |
| Lung Infection | Recombinant hBD-2 reduces bacterial load in lungs post-cigarette smoke exposure. physiology.org | Murine model of bacterial exacerbation | Therapeutic potential in reducing infection and inflammation. physiology.org |
| Asthma/Atopy | Therapeutic intranasal hBD-2 reduces airway inflammation and AHR. nih.gov | Murine models of allergic airways disease | Potential as a novel anti-inflammatory agent for asthma. nih.gov |
| Asthma/Atopy | Th2 cytokines (IL-4, IL-13) suppress hBD-2 mRNA expression. nih.gov | Human bronchial epithelial cells | Allergic inflammation may impair innate antibacterial defense. nih.gov |
Protective Roles in Lung Infections
Reproductive System: Intrauterine Inflammation Models
Human this compound (hBD-2) has demonstrated a protective role in animal models of inflammation-induced preterm birth. nih.govnih.gov In a mouse model where preterm birth was induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria, treatment with BD2 was found to delay preterm delivery. nih.govnih.govresearchgate.net This effect was accompanied by a reduction in the levels of inflammatory cytokines. nih.govnih.govresearchgate.net
Studies on human amniotic epithelial cells (hAECs) have shown that BD2 expression is increased in cases of chorioamnionitis. nih.govresearchgate.net Inflammation induced by LPS also led to a dose- and time-dependent increase in the release of BD2 from these cells. nih.govnih.govresearchgate.net Treatment with BD2 modulated the inflammatory response by decreasing pro-inflammatory cytokines such as IL-6 and IL-1β, while increasing the anti-inflammatory cytokine IL-10. nih.govresearchgate.net Furthermore, BD2 helped to maintain the integrity of the epithelial barrier by restoring the expression of E-cadherin and reducing the expression of Snail in inflamed hAECs. nih.govresearchgate.net
While some research indicates that HBD-1, -2, and -3 are produced by fetal membranes and their expression is not significantly different in term and preterm deliveries, other studies have associated the presence of hBD-2 in the amniotic fluid with premature rupture of membranes and intra-amniotic inflammation. scirp.org The expression of hBD-2 in amnion cells can be induced in response to Group B Streptococcus. scirp.org Although some studies suggest that low levels of β-defensin 2 are associated with a higher risk of preterm birth, its expression generally increases during inflammatory events like intra-amniotic infection. mdpi.com
Table 1: Effects of hBD-2 in Preclinical Models of Intrauterine Inflammation
| Model System | Key Findings | Reference |
|---|---|---|
| LPS-induced preterm birth mouse model | Delayed preterm delivery. | nih.govnih.govresearchgate.net |
| Reduced levels of inflammatory cytokines. | nih.govnih.govresearchgate.net | |
| Human Amniotic Epithelial Cells (hAECs) | Increased BD2 expression in chorioamnionitis. | nih.govresearchgate.net |
| LPS-induced a dose- and time-dependent release of BD2. | nih.govnih.govresearchgate.net | |
| Modulated inflammatory response (decreased IL-6, IL-1β; increased IL-10). | nih.govresearchgate.net | |
| Preserved epithelial barrier integrity (restored E-cadherin, reduced Snail). | nih.govresearchgate.net |
Hepatic Conditions: Alcohol-Associated Liver Disease (Animal Models)
In animal models of alcohol-associated liver disease (ALD), human this compound (hBD-2) has shown therapeutic potential. nih.govresearchgate.netnih.gov In a chronic ethanol (B145695) feeding mouse model, oral administration of hBD-2 attenuated liver injury, as indicated by decreased plasma alanine (B10760859) transaminase (ALT) activity. nih.govresearchgate.netnih.gov This protective effect was observed in two independent cohorts of mice with distinct gut microbiota. nih.govresearchgate.netnih.gov
The mechanisms behind hBD-2's beneficial effects appear to be multifaceted and dependent on the gut microbiota. nih.gov In one cohort of mice, hBD-2 treatment led to a slight decrease in liver steatosis and modestly reduced hepatic neutrophil infiltration and hepatocyte cell death. nih.gov In the second cohort, the attenuation of hepatic steatosis, hepatocyte cell death, and liver neutrophil infiltration was more significant. nih.gov
Mechanistically, hBD-2 induced immunomodulatory changes in both the liver and the gut. nih.gov These changes included the induction of hepatic and small intestinal IL-17A and IL-22, as well as an increase in the abundance of T regulatory cells in the gut and mesenteric lymph nodes. nih.govnih.gov Furthermore, hBD-2 modulated the composition of the gut microbiota in ethanol-fed mice, leading to significant decreases in several bacterial genera, including Barnesiella, Parabacteroides, Akkermansia, and Alistipes, and altered the abundance of bacteria within the Ruminococcaceae family. nih.govresearchgate.net In animal models, an increase in Bifidobacterium abundance was observed in the group receiving hBD-2, which may be linked to reduced hepatic fat accumulation, hepatocellular injury, and inflammation. mdpi.com
Table 2: Effects of hBD-2 in Animal Models of Alcohol-Associated Liver Disease
| Parameter | Effect of hBD-2 Treatment | Cohort Specificity | Reference |
|---|---|---|---|
| Liver Injury (Plasma ALT) | Attenuated | Consistent across cohorts | nih.govresearchgate.netnih.gov |
| Hepatic Steatosis | Reduced | Degree of reduction varied between cohorts | nih.gov |
| Hepatocyte Cell Death | Reduced | Degree of reduction varied between cohorts | nih.gov |
| Hepatic Neutrophil Infiltration | Reduced | Degree of reduction varied between cohorts | nih.gov |
| Gut Microbiota | Modulated (decreased specific genera) | Consistent across cohorts | nih.govresearchgate.net |
| Immune Response | Induced IL-17A, IL-22; Increased T regulatory cells | Differential effects observed | nih.govnih.gov |
Oral Cavity Pathologies
Human this compound (hBD-2) is an important component of the innate immune system in the oral cavity. Its expression is generally low in healthy oral tissues but can be induced by various stimuli, including bacteria such as Fusobacterium nucleatum and pro-inflammatory cytokines like TNF-α and IL-1β. termedia.pltandfonline.com
In the context of periodontal disease, the role of hBD-2 is complex. Some studies have shown that hBD-1 and hBD-2 are present in both healthy and inflamed gingival tissue, with inflammation stimulating their expression. termedia.pl However, other research indicates that the progression of periodontal inflammation is associated with a sharp decrease in hBD-2 concentration in the gingival crevicular fluid. iimmun.ru One study found that the median hBD-2 concentration was significantly lower in patients with plaque-induced gingivitis, aggressive periodontitis, and chronic periodontitis compared to periodontally healthy individuals. iimmun.ru Conversely, another study reported that salivary levels of hBD-1 and hBD-2 were higher in groups with periodontal disease compared to a healthy group, though the concentrations did not vary with the severity of the periodontal condition. medcraveonline.com Genetic variations in the hBD-2 gene (DEFB4A) have been associated with susceptibility to chronic periodontitis. nih.gov
Regarding oral cancer and potentially malignant disorders, studies have observed elevated levels of hBD-2. rjptonline.org Salivary hBD-2 levels were found to be increased in patients with oral potentially malignant disorders and further elevated in those with oral cancer, suggesting its potential as a biomarker. rjptonline.org Higher expression of hBD-2 has also been noted in oral lichen planus (OLP) and oral tongue squamous cell carcinoma (OTSCC) lesions compared to normal oral epithelium. nih.govresearchgate.net However, other reports suggest a downregulation of hBD-2 in oral cancer, which might increase susceptibility to bacterial infections. mdpi.comnih.gov The expression of hBD-2 in oral cancer may be regulated by DNA methylation. mdpi.com
Involvement in Tumour Biology (Oncolytic Activity, Cell Migration Studies)
Human this compound (hBD-2) has demonstrated direct oncolytic effects on tumor cells. nih.govdntb.gov.ua Research has shown that hBD-2 can kill tumor cells through acute lytic cell death, rather than apoptosis, a form of programmed cell death. nih.govdntb.gov.ua This lytic activity is linked to its ability to bind to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2), a key component of cell membranes. nih.govdntb.gov.ua
Despite its oncolytic properties, studies suggest that hBD-2 does not significantly affect cytoskeletal-dependent tumor cell migration. nih.govdntb.gov.ua This is noteworthy because PI(4,5)P2 is also involved in cell migration processes. nih.gov
In addition to its direct effects on tumor cells, hBD-2 plays a role in modulating the anti-tumor immune response. It can act as a chemoattractant for immune cells such as dendritic cells and T cells. nih.govplos.org For instance, a recombinant oncolytic vaccinia virus expressing hBD-2 was shown to enhance anti-tumor immunity in a mouse melanoma model. nih.gov The hBD-2 expressing virus recruited plasmacytoid dendritic cells (pDCs) to the tumor site, which in turn led to a potent cytotoxic T cell response against the tumor, inhibiting its growth and metastasis. nih.gov This was associated with an increase in tumor-infiltrating CD4+ and CD8+ T cells. nih.gov Vaccination with irradiated B16 melanoma cells engineered to express murine β-defensin 2 also stimulated strong natural killer (NK) cell activity and potent melanoma-specific cytotoxic T lymphocyte (CTL) responses in mice. plos.org
The expression of hBD-2 in the tumor microenvironment can have dual effects. While some studies suggest a tumor-suppressive role, others indicate it may promote tumor growth when upregulated. mdpi.com For example, overexpression of hBD-2 has been observed in esophageal squamous cell carcinoma, where it was found to promote tumor cell proliferation, mobility, and invasion. nih.gov
Table 3: Preclinical Findings on hBD-2 in Tumor Biology
| Aspect | Key Findings | Model System | Reference |
|---|---|---|---|
| Oncolytic Activity | Kills tumor cells via acute lytic cell death. | In vitro cell assays | nih.govdntb.gov.ua |
| Tumor Cell Migration | Does not affect cytoskeletal-dependent tumor cell migration. | In vitro cell assays | nih.govdntb.gov.ua |
| Anti-Tumor Immunity | Chemoattracts dendritic cells and T cells. | In vitro and in vivo (mouse melanoma model) | nih.govplos.orgnih.gov |
| Enhances cytotoxic T cell response. | In vivo (mouse melanoma model) | nih.gov | |
| Stimulates NK cell activity. | In vivo (mouse melanoma model) | plos.org | |
| Tumor Progression | Overexpression may promote growth and invasion in some cancers. | Rat esophageal cancer model, human esophageal SCC | nih.gov |
Other Disease Associations and Genetic Predisposition
Genetic variations within the beta-defensin gene locus on chromosome 8 have been linked to susceptibility to several inflammatory diseases. frontiersin.orgnih.gov This region has a complex genetic architecture, including variations in the copy number of the DEFB4A gene, which codes for hBD-2. frontiersin.orgnih.gov
Studies have found associations between genetic variants in the hBD-2 locus and the risk of developing asthma and atopy in children. frontiersin.orgnih.goversnet.org A lack of the DEFB4A gene and other polymorphisms have been identified as risk factors. frontiersin.org Prophylactic oral administration of hBD-2 in a house dust mite-induced asthma mouse model was shown to prevent atopic asthma, suggesting a protective role for the peptide. frontiersin.orgnih.gov
In the context of digestive diseases, genetic polymorphisms in defensin (B1577277) genes may contribute to their etiology. nih.gov Specifically for Crohn's disease, there are conflicting reports regarding the association with DEFB4 copy number. One study suggested that a lower copy number predisposes individuals to Crohn's disease of the colon, while another found that an elevated copy number is a risk factor for the disease, irrespective of its location in the intestine. nih.govresearchgate.net
Furthermore, genetic variations in defensin genes have been implicated in other conditions. In chickens, polymorphisms in the Avian β-Defensin 2 (AvBD2) gene have been associated with the concentration of immunoglobulin Y. ipb.ac.idcabidigitallibrary.org
Advanced Research Methodologies and Animal Models for Hbd 2 Studies
In Vitro Cell Culture Systems for hBD-2 Research
Use of Human Epithelial Cell Lines and Primary Cells
The investigation of human beta-defensin 2 (hBD-2) heavily relies on in vitro models utilizing a variety of human epithelial cell lines and primary cells. These systems are instrumental in elucidating the regulation, expression, and function of hBD-2 in different tissues.
Epithelial cell lines derived from various organs have been pivotal in hBD-2 research. For instance, intestinal epithelial cell lines like Caco-2 and HT-29 are frequently used. nih.govasm.orgaai.org Studies have shown that while these cells constitutively express hBD-1, the expression of hBD-2 is inducible upon stimulation with factors such as enteroinvasive bacteria or pro-inflammatory cytokines like IL-1α. nih.govaai.org Similarly, gastric epithelial cell lines, including AGS and MKN7, have been employed to demonstrate the upregulation of hBD-2 in response to Helicobacter pylori. nih.gov
In the context of the respiratory system, lung epithelial cell lines such as A549 and Calu-6 are common models. nih.govplos.org Research using A549 cells has revealed that hBD-2 secretion can be induced by co-culturing with monocytes infected with Brucella abortus, a process mediated by IL-1β. nih.gov Primary bronchial epithelial cells (PBECs) have also been used to show that rhinovirus infection can induce hBD-2 mRNA expression. oup.com
The skin, being the first site where hBD-2 was discovered, is often studied using primary human keratinocytes. nih.gov These primary cells have been crucial in demonstrating that the synergistic action of NF-κB and AP-1 pathways is essential for hBD-2 gene activation induced by stimuli like Pseudomonas aeruginosa and IL-1β. nih.gov In the urinary tract, the human kidney carcinoma cell line CAL-54 has been used to show a significant increase in hBD-2 mRNA expression following stimulation with IL-1β, TNF-α, or E. coli LPS. nih.gov Furthermore, prostate epithelial cell lines (RWPE-1) and prostate cancer cell lines (DU-145) have been shown to constitutively express hBD-2, with its expression being upregulated by LPS. nih.gov
Oral epithelial cells are another important model. Primary oral epithelial cells have been shown to express hBD-2, and this expression is induced by opportunistic pathogens like Candida albicans. iiarjournals.org Human oral keratinocytes (HOKs) have been used in co-culture models to demonstrate that both commensal and pathogenic oral bacteria can enhance hBD-2 expression. researchgate.net Cervical epithelial carcinoma cells (HeLa) have been instrumental in analyzing the transcriptional regulation of hBD-2 in response to lipopolysaccharide (LPS). oup.comnih.gov
Finally, primary human conjunctival epithelial cells have been used to study the response to defensins, showing that hBD-2 can stimulate the secretion of specific cytokines. arvojournals.org The use of these diverse cell lines and primary cells has been fundamental to our understanding of the tissue-specific regulation and function of hBD-2.
Table 1: Human Epithelial Cell Lines and Primary Cells in hBD-2 Research
| Cell Type | Origin | Key Findings in hBD-2 Research | Citations |
| Caco-2 | Colon Adenocarcinoma | Inducible hBD-2 expression by bacteria and IL-1α. | nih.govasm.orgaai.org |
| HT-29 | Colorectal Adenocarcinoma | Inducible hBD-2 expression by bacteria and IL-1α. | nih.govasm.orgaai.org |
| AGS | Gastric Adenocarcinoma | Upregulation of hBD-2 in response to H. pylori. | nih.gov |
| MKN7 | Gastric Adenocarcinoma | Upregulation of hBD-2 in response to H. pylori. | nih.gov |
| A549 | Lung Carcinoma | IL-1β-mediated hBD-2 secretion in response to infected monocytes. | nih.govplos.orgexp-oncology.com.ua |
| Calu-6 | Bronchial Carcinoma | Used to study respiratory epithelial response to infection. | nih.govplos.org |
| Primary Bronchial Epithelial Cells (PBEC) | Bronchial Epithelium | Rhinovirus induces hBD-2 mRNA expression. | oup.com |
| Primary Human Keratinocytes | Skin | Synergistic action of NF-κB and AP-1 in hBD-2 induction. | nih.gov |
| CAL-54 | Kidney Carcinoma | Increased hBD-2 mRNA with IL-1β, TNF-α, and LPS. | nih.gov |
| RWPE-1 | Prostate Epithelium | Constitutive and LPS-inducible hBD-2 expression. | nih.gov |
| DU-145 | Prostate Cancer | Constitutive and LPS-inducible hBD-2 expression. | nih.gov |
| Primary Oral Epithelial Cells | Oral Mucosa | hBD-2 expression induced by Candida albicans. | iiarjournals.org |
| Human Oral Keratinocytes (HOKs) | Oral Mucosa | Enhanced hBD-2 expression by oral bacteria. | researchgate.net |
| HeLa | Cervical Carcinoma | Transcriptional regulation of hBD-2 by LPS. | oup.comnih.gov |
| Primary Human Conjunctival Epithelial Cells | Conjunctiva | Stimulation of cytokine secretion by hBD-2. | arvojournals.org |
Genetic Manipulation Techniques
Gene Knockdown and Silencing Approaches (e.g., siRNA)
Gene knockdown and silencing techniques, particularly RNA interference (RNAi) using small interfering RNA (siRNA), are powerful tools for investigating the specific roles of various proteins in the hBD-2 regulatory pathway. idtdna.com This approach allows for the temporary and sequence-specific reduction of a target gene's expression, enabling researchers to determine its necessity in a particular cellular process. idtdna.com
In the context of hBD-2 research, siRNA has been used to elucidate the signaling pathways leading to its expression. For example, to investigate the role of p38 mitogen-activated protein kinase (MAPK) in Bacteroides fragilis enterotoxin (BFT)-induced hBD-2 expression in intestinal epithelial cells, transfection with siRNA targeting p38 MAPK was performed. asm.org The results showed a significant reduction in BFT-induced IκB kinase (IKK)/NF-κB activation and subsequent hBD-2 expression, confirming the importance of the p38 MAPK pathway. asm.org
Similarly, siRNA-mediated gene silencing has been employed to study the role of protease-activated receptors (PARs) in gingival epithelial cells. To distinguish the specific roles of PAR-1 and PAR-2 in the response to Porphyromonas gingivalis, cells were transfected with siRNA targeting either PAR-1 or PAR-2. nih.govresearchgate.net This approach revealed that knockdown of PAR-2, but not PAR-1, significantly reduced the upregulation of hBD-2 mRNA in response to P. gingivalis supernatant, indicating that PAR-2 is the key receptor in this process. nih.govresearchgate.net
Furthermore, RNA silencing of the NF-κB inhibitor A20 in pharyngeal epithelial cells demonstrated that meningococcal-mediated induction of A20 is a mechanism to dampen hBD-2 expression. asm.org When A20 was knocked down, hBD-2 expression increased following meningococcal infection. asm.org These studies exemplify how gene knockdown techniques are instrumental in dissecting the molecular mechanisms that control hBD-2 production.
Reporter Gene Assays for Promoter Activity
Reporter gene assays are a fundamental technique for studying the transcriptional regulation of the hBD-2 gene. These assays involve cloning the hBD-2 promoter region, or fragments of it, into a plasmid vector upstream of a reporter gene, such as luciferase or secreted alkaline phosphatase (SEAP). oup.comaai.org This construct is then transfected into host cells, and the activity of the reporter gene serves as a proxy for the activity of the hBD-2 promoter.
By creating a series of deletion mutants of the hBD-2 promoter, researchers can identify the specific regions that are critical for its basal and inducible activity. aai.org For instance, studies in HeLa cells have used reporter constructs to analyze the responsiveness of the hBD-2 promoter to LPS. oup.comnih.gov These experiments identified a region containing consensus binding sites for nuclear factor-κB (NF-κB) and nuclear factor for IL-6 expression (NF-IL6) as having the highest level of responsiveness to LPS. oup.comnih.gov
Furthermore, site-directed mutagenesis of these binding sites within the reporter construct can confirm their functional importance. Mutation of the NF-κB binding sites in the hBD-2 promoter has been shown to significantly reduce its responsiveness to LPS and other stimuli like IL-1β and TNF-α. oup.comaai.org Conversely, mutating the NF-IL6 binding site was found to increase the basal promoter activity in HeLa cells. oup.com
Reporter gene assays have been widely used in various cell types to understand hBD-2 regulation. In intestinal epithelial cells, these assays have shown that the activation of the hBD-2 reporter gene by Bacteroides fragilis enterotoxin is dependent on the presence of intact NF-κB binding sites. asm.org Similarly, in Caco-2 cells, mutations in either the NF-κB or the AP-1 binding sites within the hBD-2 promoter abrogated the induction of reporter activity by flagellin (B1172586) (FliC). researchgate.net These studies, utilizing reporter gene assays, have been crucial in mapping the cis-acting elements and identifying the key transcription factors that govern hBD-2 gene expression.
Protein Analysis Techniques
A variety of protein analysis techniques are employed to detect, quantify, and characterize the hBD-2 protein. These methods are essential for confirming that changes in mRNA expression translate to changes in protein levels and for studying the protein's biological activity.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying hBD-2 protein in biological samples such as serum, cell culture supernatants, and tissue homogenates. researchgate.netmybiosource.complos.org Commercial ELISA kits are available, and researchers have also developed their own sensitive and specific ELISAs. mybiosource.complos.org This technique is based on the interaction between an antibody specific to hBD-2 and the hBD-2 antigen in the sample, with a colorimetric detection system allowing for quantification. mybiosource.com ELISA has been used to show that hBD-2 protein levels in serum correlate with disease activity in psoriasis and to measure hBD-2 production by oral keratinocytes in response to bacteria. researchgate.netplos.org
Western Blotting is another key technique for detecting and analyzing hBD-2 protein. karger.com This method involves separating proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferring them to a membrane, and then detecting the hBD-2 protein using a specific primary antibody followed by a labeled secondary antibody. Western blotting has been used to confirm the expression of recombinant hBD-2 and to analyze its levels in response to various stimuli. karger.comnih.gov It is often used in conjunction with SDS-PAGE to determine the molecular weight of the detected protein.
Immunohistochemistry allows for the visualization of hBD-2 protein expression within tissue sections. This technique provides valuable information about the spatial distribution of the protein and which cell types are producing it. For example, immunohistochemistry has been used to show that hBD-2 protein expression is extremely high in the epidermis of psoriatic lesions. plos.org
Mass Spectrometry (MS) techniques, such as Surface-Enhanced Laser Desorption/Ionization Time-of-Flight (SELDI-TOF) MS, offer a powerful way to detect and identify different forms of hBD-2 in biological fluids. nih.gov This method has been used to show that the 41-amino acid form of hBD-2 is the major secreted form by oral epithelial cells and is present in gingival crevicular fluid. nih.gov
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is used for the purification and analysis of hBD-2. prospecbio.com This technique separates proteins based on their hydrophobicity and is often used to assess the purity of recombinant hBD-2 preparations. prospecbio.comthermofisher.com
Finally, the biological activity of hBD-2 is often assessed using chemoattraction assays . These functional assays measure the ability of hBD-2 to attract immune cells, such as immature dendritic cells, which is a key aspect of its role in the immune response. prospecbio.comthermofisher.com
Table 2: Protein Analysis Techniques for hBD-2
| Technique | Principle | Application in hBD-2 Research | Citations |
| ELISA | Antibody-antigen interaction with colorimetric detection | Quantification of hBD-2 in serum, culture supernatants, and tissue homogenates. | researchgate.netmybiosource.complos.org |
| Western Blotting | Size-based separation (SDS-PAGE) and antibody-based detection | Detection and molecular weight determination of hBD-2 in cell lysates and tissues. | karger.com |
| Immunohistochemistry | Antibody-based detection in tissue sections | Visualization of hBD-2 protein localization within tissues. | plos.org |
| Mass Spectrometry | Mass-to-charge ratio analysis | Identification of different hBD-2 isoforms in biological fluids. | nih.gov |
| RP-HPLC | Separation based on hydrophobicity | Purification and purity assessment of recombinant hBD-2. | prospecbio.comthermofisher.com |
| Chemoattraction Assay | Measurement of cell migration | Assessment of the biological activity of hBD-2 in attracting immune cells. | prospecbio.comthermofisher.com |
Immunoblotting and ELISA for Protein Quantification
Functional Assays for Antimicrobial and Immunomodulatory Activity
To assess the biological functions of hBD-2, researchers utilize a range of in vitro assays that measure its antimicrobial potency and its ability to modulate immune cell responses.
Radial diffusion assays are a common method for determining the antimicrobial activity of peptides like hBD-2 against various microorganisms. nih.govnih.govasm.org In this assay, a known quantity of the peptide is placed in a well in an agar (B569324) plate that has been inoculated with a specific strain of bacteria or yeast. The peptide then diffuses into the agar, creating a concentration gradient. If the peptide is effective against the microorganism, a clear zone of growth inhibition will appear around the well. The size of this zone is proportional to the antimicrobial potency of the peptide.
Studies using radial diffusion assays have demonstrated that hBD-2 has activity against a range of oral microorganisms, including both aerobic and anaerobic bacteria and Candida species. nih.govnih.govasm.org However, the effectiveness of hBD-2 can vary significantly between different strains of the same species, with minimum inhibitory concentrations (MICs) ranging from 3.9 to over 250 µg/ml. nih.govnih.gov These assays have also been used to show that the bactericidal activity of hBD-2 against gram-negative bacteria like E. coli and P. aeruginosa is significantly reduced when the peptide is modified by dicarbonyls. plos.org Furthermore, it has been shown that the antimicrobial activity of hBD-2 can be inactivated by host proteases like elastolytic cathepsins. aai.org
| Microorganism | hBD-2 Activity | Key Findings | References |
| Oral Microorganisms | Strain-specific activity | MICs range from 3.9 to >250 µg/ml. Effective against all aerobes tested but only a subset of anaerobes and Candida species. | nih.govnih.govasm.org |
| E. coli and P. aeruginosa | Bactericidal | Activity is significantly reduced by modification with dicarbonyls (MGO). | plos.org |
| P. aeruginosa | Bactericidal | Inactivated by elastolytic cathepsins. | aai.org |
Chemotaxis assays are used to measure the ability of hBD-2 to attract and direct the migration of immune cells, a key aspect of its immunomodulatory function. nih.gov The most common type of chemotaxis assay is the microchemotaxis chamber assay, such as the 48-well Boyden chamber. nih.govaai.org In this setup, a solution containing hBD-2 is placed in the lower wells of the chamber, and a suspension of immune cells is placed in the upper wells, separated by a porous membrane. If hBD-2 is a chemoattractant for these cells, they will migrate through the pores towards the higher concentration of the peptide in the lower chamber. The number of migrated cells is then quantified.
These assays have shown that hBD-2 is a chemoattractant for several types of immune cells. It induces the migration of mast cells, with an optimal concentration of 3 µg/ml, and this migration is more chemotactic (directed) than chemokinetic (random). oup.comnih.gov HBD-2 also chemoattracts tumor necrosis factor-α (TNF-α)-treated human neutrophils in a dose-dependent and bell-shaped manner, with an optimal concentration of 5 µg/ml. nih.gov This activity is mediated through the chemokine receptor CCR6. nih.gov Furthermore, hBD-2 has been shown to induce the migration of human peripheral blood monocytes and CCR2-transfected cells, suggesting an interaction with the CCR2 receptor. aai.org The chemotactic function of hBD-2 can be inhibited by chemical modifications, as demonstrated by the reduced migration of CEM-SS cells towards MGO-adducted hBD-2. plos.org
| Cell Type | Response to hBD-2 | Key Findings | Receptors Involved | References |
| Mast Cells | Chemotaxis | Optimal concentration of 3 µg/ml; migration is primarily chemotactic. | G protein-coupled receptors (pertussis toxin-sensitive) | oup.comnih.gov |
| TNF-α-treated Neutrophils | Chemotaxis | Dose-dependent and bell-shaped response, optimal at 5 µg/ml. | CCR6 | nih.gov |
| Monocytes | Chemotaxis | Dose-dependent migration. | CCR2 | aai.org |
| CEM-SS Cells | Chemotaxis | Migration is reduced by MGO adduction of hBD-2. | Not specified | plos.org |
Cytokine Profiling and Gene Expression Analysis
To comprehend the regulatory mechanisms and functional scope of human this compound (hBD-2) within the immune response, cytokine profiling and gene expression analysis are indispensable research methodologies. These techniques enable the quantification of various cytokines and the expression of specific genes that are induced by the same stimuli that trigger hBD-2 production. This provides a comprehensive overview of the inflammatory and antimicrobial pathways activated in concert with this defensin (B1577277).
Investigations into hBD-2 induction by agents like lipopolysaccharide (LPS) or through bacterial challenge often include measurements of pro-inflammatory cytokine expression. mdpi.comfrontiersin.orgmdpi.com Commonly profiled cytokines include tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). mdpi.comfrontiersin.orgnih.gov The analysis is typically conducted at the mRNA level, utilizing quantitative real-time polymerase chain reaction (qPCR), and at the protein level through enzyme-linked immunosorbent assays (ELISA). mdpi.comresearchgate.net
Beyond cytokines, gene expression analysis encompasses other critical components of the immune response. For example, researchers may investigate the expression of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), which are vital for recognizing microbial products and initiating the signaling cascade that culminates in hBD-2 production. The expression of other antimicrobial peptides and signaling molecules can also be profiled to elucidate the coordinated nature of the innate immune response.
Table 1: Cytokines and Genes Commonly Analyzed with hBD-2
| Category | Molecule | Function |
|---|---|---|
| Pro-inflammatory Cytokines | TNF-α | Induces inflammation, fever, and apoptosis. mdpi.com |
| IL-1β | Mediates inflammatory responses. mdpi.commdpi.com | |
| IL-6 | Plays a role in inflammation and B-cell maturation. mdpi.comnih.gov | |
| IL-8 (CXCL8) | Acts as a chemoattractant for neutrophils. researchgate.net | |
| Pattern Recognition Receptors | TLR2 | Recognizes peptidoglycan from Gram-positive bacteria. researchgate.net |
| TLR4 | Recognizes LPS from Gram-negative bacteria. frontiersin.org | |
| Other Antimicrobial Peptides | hBD-1 | A constitutively expressed antimicrobial peptide. oup.com |
In Vivo Animal Models
Murine Models of Inflammation and Infection (e.g., LPS-induced inflammation, specific pathogen challenges)
Murine models are crucial for elucidating the in vivo functions of beta-defensins during inflammation and infection. mdpi.commdpi.comresearchgate.net Mice possess their own set of beta-defensins (mBDs), including orthologs to human beta-defensins, making them a physiologically relevant system for such investigations.
A frequently used murine model is the induction of inflammation via lipopolysaccharide (LPS), a primary component of the outer membrane of Gram-negative bacteria. mdpi.commdpi.comresearchgate.net The administration of LPS in mice triggers a potent inflammatory response, marked by the influx of immune cells and the production of various cytokines and chemokines. researchgate.net These models facilitate the study of the expression and regulation of murine this compound (mBD-2), the murine ortholog of hBD-2, in different tissues. nih.gov Such studies have been pivotal in demonstrating the role of the TLR4 signaling pathway in inducing beta-defensin expression in response to bacterial components. frontiersin.org
Specific pathogen challenge models are also extensively employed. mdpi.com These models involve infecting mice with clinically significant bacteria, such as Pseudomonas aeruginosa or Staphylococcus aureus, to examine the role of beta-defensins in a live infection scenario. nsf.gov In models of bacterial pneumonia or skin infections, for instance, researchers can evaluate the impact of the infection on mBD-2 expression and, conversely, how the presence or absence of this defensin influences bacterial clearance and host survival. nih.gov These models have furnished direct evidence for the antimicrobial and immunomodulatory activities of beta-defensins in vivo. oncotarget.com
Transgenic Animal Models
To directly study a human protein in a murine model, transgenic animal models have been engineered. researchgate.netnih.gov These models incorporate the human hBD-2 gene into the mouse genome, enabling the investigation of its expression and function within a living organism. researchgate.net
Transgenic mice that express hBD-2 have been key in validating its protective functions against a range of pathogens. frontiersin.orgnih.gov For example, research utilizing these models has demonstrated that hBD-2 expression in epithelial tissues like the skin or respiratory tract can bolster resistance to bacterial infections. These models permit a more direct evaluation of the human defensin's capabilities in a complex biological system, thus bridging the gap between in vitro findings and their clinical implications.
Non-Human Primate Models for Comparative Immunity
Owing to their close phylogenetic relationship with humans, non-human primates (NHPs) serve as an important animal model for studying the human immune system. oup.comnih.gov Their immune systems, including the expression and function of beta-defensins, exhibit a high degree of similarity to those of humans, making NHP models especially useful for translational research. oup.comnih.gov
Investigations in NHPs, such as rhesus macaques, can offer insights into the role of beta-defensins in diseases that are challenging to model accurately in rodents. nih.gov For example, research on infectious diseases like tuberculosis or viral infections in NHPs can help to unravel the intricate interactions between pathogens and the host's innate immune defenses, which include beta-defensins. researchgate.net Despite the ethical and logistical complexities, NHP models present a unique opportunity to study the in vivo function of beta-defensins in a system that closely mirrors human physiology and immunology. ebm-journal.org
Computational and Bioinformatic Approaches
In Silico Modeling of Molecular Interactions
Computational and bioinformatic methods, especially in silico modeling, have emerged as potent tools for exploring the molecular interactions of hBD-2. frontiersin.orgnsf.govfrontiersin.org These approaches allow researchers to predict and analyze how hBD-2 interacts with its diverse targets, such as microbial membranes and host cell receptors, at an atomic resolution. acs.orgnih.gov
Molecular docking simulations can be utilized to model the binding of hBD-2 to components of the bacterial cell wall, like lipid A, offering insights into the initial stages of its antimicrobial activity. acs.org These models can aid in pinpointing the key amino acid residues involved in this interaction and forecasting the structural alterations that happen upon binding.
Moreover, in silico modeling can be applied to investigate the interaction of hBD-2 with host receptors, including CC chemokine receptor 2 (CCR2) and CCR6. frontiersin.org By simulating the docking of hBD-2 to these receptors, scientists can predict the binding affinity and identify the specific domains that are responsible for the interaction. This information is critical for understanding the molecular underpinnings of hBD-2's immunomodulatory effects, such as its capacity to recruit immune cells to infection sites. frontiersin.org These computational predictions can subsequently inform the design of site-directed mutagenesis experiments to validate the functional significance of particular residues. acs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound (hBD-2) |
| CC chemokine receptor 2 (CCR2) |
| CC chemokine receptor 6 (CCR6) |
| Interleukin-1 beta (IL-1β) |
| Interleukin-6 (IL-6) |
| Interleukin-8 (IL-8) |
| Lipid A |
| Lipopolysaccharide (LPS) |
| Murine this compound (mBD-2) |
Genomic and Transcriptomic Data Analysis
Genomic and transcriptomic analyses have become essential tools for understanding the complex regulation and functional roles of human this compound (hBD-2), encoded by the DEFB4A gene. These high-throughput methodologies, including microarray analysis and RNA-sequencing (RNA-seq), allow researchers to examine gene expression patterns, identify regulatory networks, and uncover associations between DEFB4A expression and various physiological and pathological states.
Methodologies for hBD-2 Gene Analysis
The study of hBD-2 at the genomic and transcriptomic level involves a variety of sophisticated techniques and bioinformatics tools. Microarray technology has been widely used to simultaneously analyze the expression of thousands of genes, including DEFB4A, in response to specific stimuli or in different disease states. uc.edu Publicly available microarray datasets, often from repositories like the Gene Expression Omnibus (GEO), are mined to compare hBD-2 mRNA expression across various conditions. plos.orgwjgnet.com
More recently, RNA-seq has offered a more comprehensive and quantitative approach to analyzing the transcriptome. researchgate.net This technology provides detailed information on gene expression levels, and analysis of RNA-seq data from large patient cohorts, such as The Cancer Genome Atlas (TCGA), has been instrumental in linking DEFB4A expression to clinical outcomes in various cancers. nih.govnih.gove-ceo.org
The analysis of this vast amount of data relies heavily on bioinformatics. Tools like GEO2R are used to identify differentially expressed genes (DEGs) from GEO datasets. wjgnet.com For functional interpretation, researchers employ Gene Ontology (GO) analysis and Gene Set Enrichment Analysis (GSEA) to understand the biological processes, cellular components, and molecular functions associated with DEGs like DEFB4A. wjgnet.comnih.govresearchgate.net Software packages such as limma in R are used for statistical analysis of microarray and RNA-seq data, while online tools like the Database for Annotation, Visualization and Integration Discovery (DAVID) facilitate pathway enrichment analysis. wjgnet.comnih.gove-ceo.org
Key Research Findings from Transcriptomic Profiling
Transcriptomic studies have consistently demonstrated that the expression of the hBD-2 gene (DEFB4A) is dynamically regulated in response to inflammation, infection, and carcinogenesis.
Microarray Studies: Microarray analyses have been pivotal in revealing the upregulation of hBD-2 in various disease contexts. In a rat model of esophageal carcinogenesis, microarray analysis identified the hBD-2 encoding gene, Defb4, as one of the most significantly upregulated genes during cancer progression. oncotarget.comnih.gov Similarly, in human inflammatory bowel disease (IBD), microarray data from colonic biopsies showed that HBD2 mRNA expression varies significantly with the disease, inflammation status, and location in the colon. plos.org In an animal model of acute graft-versus-host disease (aGVHD), microarray-based gene expression analysis of intestinal tissue revealed that treatment with hBD-2 led to the downregulation of genes involved in inflammatory responses and cell migration. pamgene.com Furthermore, kinome profiling and transcriptome analysis showed that hBD-2 treatment dampened T cell receptor (TCR) signaling pathways. pamgene.com
| Condition/Model | Tissue/Cell Type | Key Finding | Reference |
|---|---|---|---|
| Esophageal Carcinogenesis (Rat model) | Esophagus | Defb4 (hBD-2 ortholog) was one of the most significantly upregulated genes from week 6 to 29 of treatment. | oncotarget.comnih.gov |
| Inflammatory Bowel Disease (Human) | Colon Biopsies | HBD2 mRNA expression was significantly altered depending on disease type (Crohn's vs. Ulcerative Colitis), inflammation, and location. | plos.org |
| Acute Graft-versus-Host Disease (Mouse model) | Intestine | hBD-2 treatment downregulated genes involved in inflammatory response, cell migration, and T cell receptor signaling. | pamgene.com |
| Engineered Human Skin | Keratinocytes | Expression of DEFB4 was intensely stimulated by cytokines, particularly IL-17. | uc.edu |
RNA-Sequencing and Bioinformatics in Disease: Analysis of public RNA-seq data has highlighted DEFB4 as a key gene in inflammatory skin conditions. In skin biopsies from patients with psoriasis and atopic dermatitis, DEFB4 was identified as one of the most highly upregulated genes compared to healthy controls, with fold-changes ranging from 17 to over 300. nih.gov
In oncology, bioinformatics analysis of the TCGA database has identified DEFB4A as a potential prognostic biomarker. In colorectal cancer, upregulation of DEFB4A was associated with poor patient prognosis. nih.gov GO and GSEA analyses in this context revealed that DEFB4A is closely associated with immune-related pathways, such as 'leukocyte proliferation' and 'leukocyte mediated immunity'. nih.govresearchgate.net Conversely, in a study on early-stage tongue cancer, RNA-seq data showed that DEFB4A was one of the most significantly downregulated genes in patients with lymph node metastasis (N+ group) compared to those without (N0 group), suggesting it may be a biomarker for early regional metastasis. nih.gove-ceo.org
| Disease | Log2 Fold Change (vs. Healthy) | Approximate Fold Increase | Reference |
|---|---|---|---|
| Atopic Dermatitis (AD) | 4.1 | ~17-fold | nih.gov |
| Psoriasis | 8.4 | ~338-fold | nih.gov |
Genomic Locus and Regulatory Complexity
The gene for hBD-2, DEFB4A, is located within a complex and highly variable region on human chromosome 8p23.1. frontiersin.org This locus contains multiple defensin genes and is known for its complex genetic architecture, including significant copy number variation (CNV), which has made it difficult to study with traditional genome-wide association studies (GWAS). frontiersin.orgroyalsocietypublishing.org The DEFB4A gene shares a high degree of sequence identity with its paralog, DEFB4B, with identical amino acid sequences resulting from a silent mutation in exon 1. frontiersin.org
Bioinformatic tools are used to analyze the regulatory regions of the gene. The promoter region of hBD-2 contains consensus binding sites for key transcription factors, including nuclear factor-κB (NF-κB) and nuclear factor for IL-6 expression (NF-IL6), which are crucial for its induced expression in response to stimuli like lipopolysaccharide (LPS). aai.orgoup.com Online tools can be used to compare transcription factor binding sites and predict how genetic variations (SNPs) might influence gene expression in different tissues. frontiersin.org
Future Perspectives and Research Avenues for Hbd 2
Elucidating Underexplored Molecular Interactions and Signaling Networks
While the interaction of hBD-2 with chemokine receptor CCR6 and Toll-like receptor 4 (TLR4) is established, a comprehensive understanding of its full range of molecular partners and signaling cascades is still developing. nih.govresearchgate.net Future research will likely focus on identifying novel receptors and downstream pathways that mediate its diverse biological effects.
Key areas for investigation include:
Novel Receptor Identification: Beyond CCR6 and TLR4, it is crucial to determine if other cell surface or intracellular receptors mediate the varied functions of hBD-2. nih.govmdpi.com Techniques like affinity chromatography and co-immunoprecipitation could be instrumental in identifying new binding partners on various cell types, including immune and epithelial cells.
Mapping Signaling Pathways: A deeper dive into the intracellular signaling cascades activated by hBD-2 is necessary. This includes further characterizing the roles of key pathways such as NF-κB, mitogen-activated protein kinase (MAPK), and PI3K/Akt in orchestrating the peptide's inflammatory, immunomodulatory, and antimicrobial responses. nih.govresearchgate.net
Structural and Kinetic Analysis: High-resolution structural studies are needed to visualize the precise interactions between hBD-2 and its receptors. nih.gov This information, combined with kinetic analyses of binding affinities, will offer a mechanistic foundation for its biological activities and inform the design of targeted therapies.
Investigation of Synergistic Actions with Other Host Defense Peptides and Immune Components
In the body, hBD-2 functions within a complex environment of other host defense peptides (HDPs) and immune mediators. ubc.ca Understanding these intricate interactions is key to comprehending its in vivo activity.
Future research directions include:
Synergy with Other HDPs: Investigating the combined effects of hBD-2 with other defensins (e.g., hBD-1, hBD-3) and cathelicidins like LL-37 is a promising area. plos.orgpnas.org Studies suggest that these peptides can work synergistically to enhance antimicrobial activity and modulate immune responses more effectively than a single peptide. plos.orgnih.gov For example, combinations of hBD-2 with other HDPs have shown additive-to-synergistic effects against various bacteria. mdpi.com
Interactions with Immune Cells: The dynamic interplay between hBD-2 and immune cells such as neutrophils, macrophages, and dendritic cells requires further exploration. nih.govjmb.or.kr Research is needed to clarify how hBD-2 influences the recruitment and activation of these cells. mdpi.com
Modulation of Immune Networks: hBD-2 is part of a larger network of immune signaling molecules. Future studies should examine how it influences and is influenced by the complement system and the broader cytokine and chemokine network. nih.govresearchgate.net This includes understanding its ability to amplify or dampen inflammatory responses by modulating key cytokines like TNF-α, IL-1β, and IL-6. frontiersin.orgmdpi.com
Table 1: Investigated Synergistic and Combined Actions of Beta-defensin 2
| Interacting Component | Observed Effect | Pathogen/Context | Citation |
|---|---|---|---|
| LL-37 | Synergistic reduction of inflammatory cytokines | LPS-stimulated gingival mucosa model | plos.org |
| LL-37 | Positive correlation in saliva of patients with type 2 diabetes and periodontitis | Type 2 Diabetes and Periodontitis | nih.gov |
| Various Antibiotics | Additive-to-synergistic antimicrobial activity | Acinetobacter baumannii, Micrococcus luteus | mdpi.com |
| Acyclovir | Synergistic reduction in viral load | Viral infection | researchgate.net |
Advancing Understanding of hBD-2’s Role in Microbiota Homeostasis
hBD-2 is a key regulator of microbial communities on barrier surfaces like the skin and in the gut. nih.govmdpi.com A more detailed understanding of this relationship is a critical area for future research.
Key research goals include:
Selective Antimicrobial Action: A primary focus is to understand how hBD-2 selectively targets pathogenic microbes while preserving beneficial commensal bacteria. nih.gov This could be due to differences in microbial cell membrane composition.
Impact on Biofilm Formation: Given that many chronic infections involve bacterial biofilms, investigating the role of hBD-2 in preventing and disrupting these structures is crucial. frontiersin.orgfrontiersin.org
Influence on Microbiota Composition: Advanced techniques like metagenomics can be used to characterize how hBD-2 shapes the composition and diversity of the microbiota. oup.com This will provide insights into its role in maintaining a healthy microbial balance and how its dysregulation might lead to dysbiosis and disease. nih.govnih.gov Orally administered hBD-2 has been shown to modulate the gut microbiome in a murine colitis model. nih.gov
Development of Novel Research Tools and Methodologies
Progress in understanding hBD-2 is dependent on the development of more advanced research tools.
Potential innovations include:
High-Throughput Screening: Creating robust assays for screening large compound libraries will be essential for identifying molecules that can modulate hBD-2 expression or activity.
Advanced Imaging: Super-resolution microscopy and other advanced imaging techniques will enable real-time visualization of hBD-2's localization and its interactions with host and microbial cells.
Improved Disease Models: The development of more physiologically relevant in vitro models, such as organ-on-a-chip systems, and more sophisticated animal models will provide better platforms for studying the complex functions of hBD-2. nih.gov
Preclinical Exploration of hBD-2 Based Therapeutic Strategies (Mechanistic Focus)
The diverse functions of hBD-2 make it a compelling candidate for new therapeutic strategies for infections, inflammatory diseases, and cancer. nih.govmdpi.comresearchgate.net Preclinical research is focused on exploring this potential and understanding the underlying mechanisms of its therapeutic effects. jmb.or.kr
Key areas of preclinical investigation:
Infection Control: Preclinical studies are assessing the efficacy of hBD-2 against bacterial, fungal, and viral infections, particularly those caused by antibiotic-resistant strains. frontiersin.orgasm.org The focus is on its dual action of direct antimicrobial activity and immune modulation. frontiersin.org
Wound Healing: hBD-2 promotes wound healing by stimulating the migration and proliferation of keratinocytes. karger.com Preclinical wound models are being used to investigate the mechanisms by which it accelerates tissue repair. A designer peptide based on hBD-2, named A-hBD-2, has shown promise in promoting wound healing in vivo. karger.com
Anti-inflammatory Therapies: The ability of hBD-2 to modulate inflammation is being explored for conditions like inflammatory bowel disease (IBD) and atopic dermatitis. frontiersin.orgnih.gov Preclinical studies aim to pinpoint its specific cellular and molecular targets in these diseases. frontiersin.org For instance, subcutaneously administered hBD-2 has shown therapeutic effects in a murine colitis model. nih.gov
Cancer Therapy: There is emerging evidence that hBD-2 may possess anticancer properties, either by directly killing tumor cells or by modulating the tumor microenvironment. mdpi.comnih.gov Preclinical models are being used to investigate these potential effects. jmb.or.kr
Table 2: Preclinical Therapeutic Explorations of this compound
| Therapeutic Area | Model/System | Key Mechanistic Finding | Citation |
|---|---|---|---|
| Inflammatory Bowel Disease | Murine DSS-induced colitis model | Suppressed secretion of proinflammatory cytokines (TNF-α, IL-12, IL-1β) via CCR2 signaling, reducing NF-κB and increasing CREB phosphorylation. | frontiersin.org |
| Inflammatory Bowel Disease | Murine DSS colitis model | Oral administration improved disease activity and reduced mucosal damage, associated with increased microbiome diversity. | oup.com |
| Skin Wound Healing | In vivo rat model | A-hBD-2 (a modified hBD-2) increased keratinocyte migration and proliferation via EGFR and STAT3 phosphorylation. | karger.com |
| Cancer | Preclinical anticancer studies (CT26, LL/2, MethA cells) | Enhanced antitumor effects related to activation of endogenous dendritic cells. | jmb.or.kr |
| Preterm Birth | LPS-induced preterm birth mouse model | Delayed preterm delivery and reduced inflammatory cytokine levels, suggesting a protective role by regulating inflammation. | researchgate.netmdpi.com |
| Enteroinvasive E. coli Infection | Caco-2 cell line | Reduced expression of proinflammatory cytokines and inhibited bacterial invasion and virulence gene expression. | frontiersin.org |
Q & A
Q. What experimental approaches are recommended to study the antimicrobial mechanisms of Beta-defensin 2?
Q. How can researchers assess factors regulating this compound expression in epithelial cells?
Employ quantitative PCR (qPCR) to measure mRNA levels under stimuli like cytokines (e.g., IL-1β, TNF-α) or pathogen-associated molecular patterns (PAMPs). Validate protein expression via ELISA or Western blot. Include controls for normalization (e.g., housekeeping genes) and account for cell-type-specific responses (e.g., keratinocytes vs. intestinal cells) .
Q. What methodologies are suitable for evaluating this compound’s role in immune cell recruitment?
Q. How can conflicting data on this compound’s pro- or anti-tumor roles be resolved?
Conduct a systematic review to contextualize contradictory findings (e.g., tissue-specific effects). Follow with multi-omics integration (transcriptomics, proteomics) to map signaling pathways in tumor microenvironments. For example, RNA-seq data may reveal differential expression of immune checkpoints in this compound-high vs. low tumors .
Q. What experimental designs address challenges in studying this compound’s activity in vivo versus in vitro?
Use transgenic animal models (e.g., DEFB4A knockout mice) to assess systemic effects, while 3D organoid cultures replicate tissue complexity in vitro. Validate findings with spatial transcriptomics to resolve microenvironmental interactions. Ensure reproducibility by reporting detailed protocols (e.g., peptide concentrations, exposure times) .
Q. How can researchers investigate cross-species functional conservation of this compound?
Perform phylogenetic analysis to identify orthologs across species. Use heterologous expression systems (e.g., human this compound in murine models) to test functional equivalence. Compare antimicrobial activity datasets across species, noting divergence in peptide charge or structural motifs .
Q. What ethical considerations apply to clinical studies involving this compound in human populations?
Obtain informed consent for biospecimen collection (e.g., mucosal swabs, serum). Anonymize data to protect participant identity and adhere to regulations like GDPR. For longitudinal studies, ensure IRB approval for repeated sampling and data storage .
Q. How can data-sharing practices enhance reproducibility in this compound research?
Deposit raw datasets (e.g., RNA-seq, MIC values) in open-access repositories like Zenodo or GEO. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and provide metadata detailing experimental conditions (e.g., pH, temperature) .
Q. What advanced techniques elucidate this compound’s structural dynamics under physiological conditions?
Apply cryo-electron microscopy (cryo-EM) for high-resolution structural analysis or nuclear magnetic resonance (NMR) to study conformational changes in solution. Pair with circular dichroism to monitor secondary structure stability in varying ionic environments .
Q. How can interdisciplinary approaches resolve this compound’s dual role in immunity and inflammation?
Integrate single-cell RNA sequencing to identify immune cell subsets responsive to this compound and machine learning to predict peptide-receptor interactions. Validate with knockout models to dissect pathways linking antimicrobial activity to inflammatory signaling .
Methodological Considerations for Data Analysis
- Rigor in Statistical Analysis : Use mixed-effects models to account for variability in biological replicates. For omics data, apply false discovery rate (FDR) correction to minimize Type I errors .
- Reproducibility : Include supplementary tables with exact p-values, effect sizes, and confidence intervals. Reference publicly available datasets for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
